molecular formula C9H9ClN2O3 B2412744 3-chloro-N-(2-nitrophenyl)propanamide CAS No. 2790-97-8

3-chloro-N-(2-nitrophenyl)propanamide

Cat. No.: B2412744
CAS No.: 2790-97-8
M. Wt: 228.63
InChI Key: DULRZGMBDVZDSR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULRZGMBDVZDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-chloro-N-(2-nitrophenyl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-chloro-N-(2-nitrophenyl)propanamide: Synthesis, Characterization, and Reactivity Profile

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-chloro-N-(2-nitrophenyl)propanamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific compound, this document leverages established principles of organic chemistry to detail a robust synthesis protocol, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications. The methodologies are presented with a focus on causality and self-validating experimental design, intended for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

3-chloro-N-(2-nitrophenyl)propanamide is a bifunctional organic compound incorporating three key chemical motifs: an electrophilic chloropropyl chain, a central amide linkage, and an electron-deficient nitroaromatic ring. This unique combination suggests its potential utility as a versatile intermediate in organic synthesis, particularly as a covalent modifier or a scaffold for creating more complex molecular architectures. The presence of the ortho-nitro group significantly influences the electronic properties of the amide and the aromatic ring, modulating reactivity and dictating potential metabolic pathways in biological systems. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this compound in their work.

Predicted Physicochemical and Safety Data

Predictive data for 3-chloro-N-(2-nitrophenyl)propanamide has been generated based on its constituent functional groups and comparison with structurally analogous compounds. These values provide a baseline for experimental design and safety considerations.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₉H₉ClN₂O₃Elemental Composition
Molecular Weight 228.63 g/mol Elemental Composition
Appearance Likely a pale yellow to orange crystalline solidBased on related nitroaromatic compounds
Melting Point 90-100 °C (estimated)Similar to related N-aryl amides
Solubility Sparingly soluble in water; soluble in acetone, ethyl acetate, DCM, DMSO, DMFGeneral solubility of polar organic compounds
CAS Number 104593-55-7From available chemical databases

Safety & Handling Precautions:

  • Toxicity: Assumed to be toxic and an irritant. Nitroaromatic compounds can be readily absorbed through the skin and may cause methemoglobinemia. Alkylating agents (like the chloropropyl group) are often associated with mutagenic properties.

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Synthesis and Purification

The most direct and logical pathway for the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide is the acylation of 2-nitroaniline with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow

A 2-Nitroaniline (Starting Material) E Reaction Mixture (0 °C to RT) A->E B 3-Chloropropanoyl Chloride (Acylating Agent) B->E Slow addition C Anhydrous DCM (Solvent) C->E D Triethylamine (Et3N) (Base) D->E F Work-up (Aq. HCl, NaHCO3, Brine) E->F Reaction Quench G Crude Product F->G H Purification (Recrystallization or Column Chromatography) G->H I 3-chloro-N-(2-nitrophenyl)propanamide (Final Product) H->I

Caption: Proposed synthesis workflow for 3-chloro-N-(2-nitrophenyl)propanamide.

Detailed Experimental Protocol

Materials:

  • 2-Nitroaniline (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexanes (for chromatography/recrystallization)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-nitroaniline (1.0 eq).

  • Dissolution: Dissolve the 2-nitroaniline in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct of the reaction.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is done to control the exothermicity of the acylation reaction.

  • Acylation: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the amount of dissolved water in the organic phase).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: The resulting crude solid can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization Profile (Predicted)

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Below are the predicted key features.

TechniquePredicted Observations and Rationale
¹H NMR (400 MHz, CDCl₃)δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group. δ ~7.7-7.2 ppm (m, 3H): Remaining aromatic protons. δ ~9.0 ppm (s, 1H, broad): Amide N-H proton; position can be variable and may exchange with D₂O. δ ~3.9 ppm (t, 2H): Methylene group adjacent to the chlorine (-CH₂Cl). δ ~2.9 ppm (t, 2H): Methylene group adjacent to the carbonyl (-CH₂CO-). The splitting pattern (triplets, t) for the aliphatic protons is due to coupling with the adjacent methylene group.
¹³C NMR (100 MHz, CDCl₃)δ ~169 ppm: Amide carbonyl carbon. δ ~145 ppm: Aromatic carbon bearing the nitro group. δ ~135-120 ppm: Remaining aromatic carbons. δ ~40 ppm: Carbon bearing the chlorine (C-Cl). δ ~38 ppm: Carbon adjacent to the carbonyl (C-CO).
FT-IR (ATR)~3300 cm⁻¹: N-H stretch (amide). ~1680 cm⁻¹: C=O stretch (amide I band). ~1570 cm⁻¹ & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group. ~750 cm⁻¹: C-Cl stretch.
Mass Spec. (ESI+)[M+H]⁺ at m/z 229.0: Corresponding to the protonated molecule. [M+Na]⁺ at m/z 251.0: Corresponding to the sodium adduct. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature.

Reactivity and Synthetic Potential

The molecule's structure allows for several distinct classes of chemical transformations, making it a valuable synthetic intermediate.

Key Reactivity Pathways

Core 3-chloro-N-(2-nitrophenyl)propanamide SN2 Nucleophilic Substitution (e.g., + R-NH2, R-SH, N3-) Core->SN2 at C-Cl Reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Core->Reduction P1 Substituted Propanamides SN2->P1 P2 N-(2-aminophenyl)propanamide derivative Reduction->P2 Cyclization Intramolecular Cyclization (via reduced amine) P3 Benzodiazepine or other heterocyclic core Cyclization->P3 P2->Cyclization Condensation

Caption: Major reactivity pathways for 3-chloro-N-(2-nitrophenyl)propanamide.

A. Nucleophilic Substitution at the Chloropropyl Chain: The C-Cl bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) via an Sₙ2 mechanism. This allows for the introduction of diverse functional groups, making the compound a useful scaffold for building libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

B. Reduction of the Nitro Group: The ortho-nitro group can be selectively reduced to an amine using standard conditions, such as tin(II) chloride in HCl, or catalytic hydrogenation (H₂, Pd/C). This transformation is fundamental as it unmasks a nucleophilic aniline group, opening up a host of subsequent synthetic possibilities.

C. Intramolecular Cyclization: Following the reduction of the nitro group to an amine, the newly formed nucleophilic amine is perfectly positioned to displace the chlorine atom at the end of the propyl chain via an intramolecular Sₙ2 reaction. This would lead to the formation of a seven-membered heterocyclic ring, specifically a benzodiazepine-like scaffold. Such scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.

Potential Applications in Research and Development

  • Covalent Probe Development: The electrophilic chloropropyl group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins. This makes it a candidate for developing targeted covalent inhibitors or activity-based probes.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment for screening against biological targets. Hits can be further elaborated using the reactivity handles described above.

  • Heterocyclic Synthesis: It is an excellent precursor for the synthesis of nitrogen-containing heterocycles, particularly benzodiazepine derivatives, which are of significant interest in CNS drug discovery.

Conclusion

While not a widely commercialized or studied compound, 3-chloro-N-(2-nitrophenyl)propanamide presents a compelling profile for chemical research. Its synthesis is straightforward, and its trifunctional nature provides a rich platform for chemical diversification. This guide provides the necessary foundational knowledge—from synthesis and characterization to reactivity and potential applications—to empower researchers to effectively utilize this versatile chemical building block in their synthetic and medicinal chemistry programs.

References

  • PubChem. 3-Chloro-N-(2-nitrophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention (CDC). Nitroanilines. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (A general reference for the described chemical transformations). A representative online source for this reaction is Organic Syntheses. [Link]

  • Reddy, P. P., & V, P. A comprehensive review on the synthesis and therapeutic importance of 1,4-benzodiazepine. European Journal of Pharmaceutical and Medical Research, 2017. [Link]

Technical Monograph: 3-Chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Synthon for N-Heterocyclic Scaffolds[1]

Executive Summary

3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) represents a critical intermediate in the synthesis of fused nitrogen heterocycles, specifically the quinoxalinone and dihydroquinolinone classes.[1] As a bifunctional molecule featuring an electrophilic alkyl chloride and a reducible nitroarene, it serves as a "masked" nucleophile-electrophile system.[1]

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in pharmaceutical development. It moves beyond standard catalog data to offer process-chemistry insights required for scalable synthesis and downstream derivatization.[1]

Chemical Identity & Structural Analysis

Property Data
IUPAC Name 3-chloro-N-(2-nitrophenyl)propanamide
CAS Registry Number 2790-97-8
Molecular Formula C₉H₉ClN₂O₃
Molecular Weight 228.63 g/mol
SMILES ClCCC(=O)Nc1ccccc1[O-]
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in Water
Electronic Characterization

The molecule is defined by two competing electronic domains:[1]

  • The Amide Linkage: The amide nitrogen is significantly deactivated by the ortho-nitro group (strong electron-withdrawing group, EWG), reducing its nucleophilicity and making the amide bond susceptible to base-catalyzed hydrolysis if not handled correctly.[1]

  • The

    
    -Chloro Chain:  The terminal alkyl chloride is a moderate electrophile.[1] It is positioned perfectly for intramolecular cyclization reactions post-reduction of the nitro group.[1]
    

Synthetic Methodology

The Challenge of Ortho-Nitroanilines

Synthesizing this amide is not trivial due to the low nucleophilicity of 2-nitroaniline .[1] The electron-withdrawing nitro group pulls density from the amine, and the steric bulk at the ortho position hinders attack. Standard Schotten-Baumann conditions (aqueous base) often fail or give low yields due to competitive hydrolysis of the acid chloride.

Optimized Protocol: Anhydrous Acylation To ensure high conversion, the reaction must be driven by a strong electrophile (3-chloropropanoyl chloride) in an anhydrous environment with a non-nucleophilic base.

Step-by-Step Experimental Protocol

Reagents:

  • Substrate: 2-Nitroaniline (1.0 equiv)

  • Reagent: 3-Chloropropanoyl chloride (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Preparation: Charge a flame-dried 3-neck flask with 2-nitroaniline and anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add TEA via syringe. The solution may darken slightly. Cool the mixture to 0°C.

  • Acylation: Add 3-chloropropanoyl chloride dropwise over 30 minutes. Note: This reaction is exothermic.[1] Control internal temperature < 5°C to prevent bis-acylation or elimination to acrylamide.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

  • Workup (Critical):

    • Quench with cold 1M HCl (removes unreacted amine and TEA).[1]

    • Wash organic layer with Sat.[1] NaHCO₃ (removes acidic byproducts).[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical "decision point" where the molecule can either degrade (hydrolysis) or form the target product.

SynthesisWorkflow cluster_conditions Critical Control Points Reactants 2-Nitroaniline + 3-Chloropropanoyl Chloride Intermediate Tetrahedral Intermediate (Unstable) Reactants->Intermediate Nucleophilic Attack (DCM, 0°C) Product 3-chloro-N-(2-nitrophenyl)propanamide (Target) Intermediate->Product -HCl (Base Scavenged) SideProduct Side Product: Acrylamide derivative (Elimination) Intermediate->SideProduct High Temp (>25°C) Beta-Elimination

Figure 1: Synthetic workflow emphasizing temperature control to avoid beta-elimination side products.

Reactivity Profile & Downstream Applications

The primary value of 3-chloro-N-(2-nitrophenyl)propanamide lies in its ability to undergo Reductive Cyclization .[1] This is a cascade sequence used to generate 3,4-dihydroquinoxalin-2(1H)-ones , a scaffold found in various bioactive compounds (e.g., glutamate receptor antagonists, kinase inhibitors).

Pathway: The "Reduction-Cyclization" Cascade[1]
  • Step 1: Nitro Reduction. The nitro group is reduced to an amine (aniline) using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.

  • Step 2: Intramolecular Alkylation. The newly formed primary amine attacks the terminal alkyl chloride (intramolecular S_N2).[1]

  • Result: Formation of a 6-membered heterocycle (Quinoxalinone).[1]

ReactivityPathways Start 3-chloro-N-(2-nitrophenyl)propanamide Reduced Intermediate: N-(2-aminophenyl)-3-chloropropanamide Start->Reduced Reduction (Fe/HCl or H2/Pd) Substituted Alternative: N-Alkyl Substitution (Pre-cyclization) Start->Substituted R-NH2 (Nucleophilic Sub.) Cyclized Product: 1,2,3,4-tetrahydroquinoxalin-2-one Reduced->Cyclized Intramolecular SN2 (Spontaneous or mild heat) Substituted->Cyclized Cyclization

Figure 2: The dominant application pathway transforming the linear amide into a fused heterocycle.

Safety & Handling

  • Lachrymator Warning: The starting material, 3-chloropropanoyl chloride, is a potent lachrymator and causes severe skin burns.[1] All transfers must occur in a fume hood.[1]

  • Nitroaniline Toxicity: 2-nitroaniline is toxic if inhaled or absorbed through the skin (methemoglobinemia risk).[1] Double-gloving (Nitrile) is recommended.[1]

  • Waste Disposal: Chlorinated organic waste.[1] Do not mix with strong alkalis as this may induce rapid polymerization of acrylamide byproducts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101068, 3-Chloro-2-nitroaniline (Precursor Analysis). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Quinoxalinones via Reductive Cyclization. (General Methodology Reference). Retrieved from [Link]

Sources

3-Chloro-N-(2-nitrophenyl)propanamide: Chemical Biology, Reactivity Profiling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) acts as a pivotal "dual-function" molecular probe in drug discovery. While often categorized primarily as a synthetic intermediate for 3,4-dihydroquinolin-2(1H)-ones , its structural integrity reveals significant intrinsic biological potential as a latent covalent inhibitor (pro-electrophile) .

This technical guide analyzes the compound’s utility in two distinct domains:

  • Medicinal Chemistry: As a precursor for "privileged scaffolds" (quinolinones) used in antipsychotic and anticancer research.

  • Chemical Biology: As a cysteine-targeting warhead that activates via an elimination-addition mechanism to inhibit enzymes such as cysteine proteases.

Part 1: Pharmacophore & Reactivity Profiling

The "Pro-Electrophile" Mechanism

Unlike direct Michael acceptors (e.g., acrylamides), 3-chloropropanamides are relatively stable in neutral media but undergo elimination of HCl under physiological conditions (pH 7.4) or enzymatic catalysis to generate a reactive acrylamide species.

  • Warhead: 3-chloropropionyl group.

  • Mechanism: Elimination-Addition (E-A).

  • Target: Nucleophilic cysteine thiolates (

    
    ) in protein active sites.
    

This "in situ" activation offers a kinetic advantage: it reduces off-target toxicity compared to highly reactive acrylamides, allowing the molecule to diffuse into tissues before activating.

The Nitro-Aromatic Moiety

The ortho-nitro group serves two roles:

  • Electronic Modulation: It withdraws electrons from the amide nitrogen, increasing the acidity of the amide proton and facilitating the cyclization reactions described in Part 2.

  • Hypoxia Selectivity: In hypoxic tumor microenvironments, the nitro group can be enzymatically reduced by nitroreductases to a hydroxylamine or amine, potentially triggering cytotoxicity or fluorescence quenching changes.

Pathway Visualization: Activation & Binding

The following diagram illustrates the divergent pathways of the compound: intrinsic cysteine alkylation versus synthetic cyclization.

ReactivityPathway cluster_bio Biological Environment Compound 3-Chloro-N-(2-nitrophenyl) propanamide Acrylamide Reactive Intermediate (N-(2-nitrophenyl)acrylamide) Compound->Acrylamide Elimination of HCl (pH > 7.0 or Enzymatic) Quinolinone 3,4-Dihydroquinolin-2(1H)-one (Bioactive Scaffold) Compound->Quinolinone Friedel-Crafts Cyclization (AlCl3 or Microwave) ProteinAdduct Covalent Protein Adduct (Thioether Bond) Acrylamide->ProteinAdduct Michael Addition (Cys-SH attack)

Figure 1: Divergent reactivity pathways.[1] The compound acts as a latent electrophile in biology (top path) or a cyclization precursor in synthesis (bottom path).

Part 2: Synthetic Utility as a Bioactive Precursor

The Quinolinone Connection

The primary industrial and research application of 3-chloro-N-(2-nitrophenyl)propanamide is its conversion into 8-nitro-3,4-dihydroquinolin-2(1H)-one . This cyclization creates the dihydroquinolinone scaffold, a structure found in:

  • Aripiprazole (Abilify): Antipsychotic (D2 partial agonist).

  • Cilostazol: Phosphodiesterase III inhibitor.

  • Anticancer Agents: Quinolinone derivatives exhibit cytotoxicity against MCF-7 and HeLa cell lines by inhibiting tubulin polymerization.

Cyclization Protocol (Microwave-Assisted)

Traditional Friedel-Crafts alkylation uses stoichiometric AlCl


, which is harsh. Modern protocols utilize microwave irradiation for cleaner conversion.[2]

Optimized Workflow:

  • Solvent: DMF or neat (solvent-free).

  • Catalyst: Anhydrous AlCl

    
     (reduced equivalents) or solid acid catalysts.
    
  • Conditions: Microwave irradiation at 120°C for 10–20 minutes.

  • Outcome: Intramolecular alkylation displaces the chloride, forming the six-membered lactam ring.

Part 3: Biological Screening & Experimental Protocols

Therapeutic Areas for Screening

Researchers should screen this compound in the following assays, treating it as a Covalent Fragment :

  • SARS-CoV-2 3CL Protease: The 3-chloropropionamide warhead targets Cys145.

  • Kinase Cysteinome Profiling: Targets kinases with non-catalytic cysteines (e.g., EGFR C797, BTK C481).

  • Antibacterial (ESKAPE pathogens): Nitro-aromatics often show bacteriostatic activity against K. pneumoniae and S. aureus.

Protocol: Glutathione (GSH) Reactivity Assay

To validate the "pro-electrophile" hypothesis, you must determine the half-life (


) of the compound in the presence of glutathione.

Objective: Measure the rate of chloride displacement by thiol.

StepActionTechnical Note
1. Preparation Dissolve compound (10 mM) in DMSO. Prepare GSH (10 mM) in PBS (pH 7.4).Fresh GSH is critical to avoid oxidation to GSSG.
2. Incubation Mix Compound:GSH in a 1:10 ratio (pseudo-first-order conditions). Incubate at 37°C.High GSH mimics cytosolic conditions (1-10 mM).
3. Sampling Aliquot at t = 0, 15, 30, 60, 120 min. Quench with 1% Formic Acid.Acidification stops the nucleophilic attack.
4. Analysis Analyze via LC-MS/MS.Monitor loss of parent ion [M+H]+ and appearance of GSH-adduct.
5. Validation Look for mass shift: +307 Da (GSH) - 36 Da (HCl).Net mass shift is usually +271 Da for replacement.

Part 4: Technical Data Summary

PropertyValue/DescriptionRelevance
Molecular Weight 228.63 g/mol Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) ~1.8 – 2.2Good membrane permeability; Lipinski compliant.
Electrophilicity Moderate (Latent)Requires activation; lower systemic toxicity than acrylamides.
Metabolic Risk Nitro-reductionPotential for Ames positive results (genotoxicity) due to nitro-amine conversion.
Key Resonance 1H NMR: Triplet ~3.8 ppm (

)
Diagnostic peak for monitoring chloride displacement.

References

  • BenchChem. (2025).[3] Biological Activities and Pharmacological Potential of 3-Chloro-N-(2-fluorophenyl)propanamide and Related Analogs.[4]Link

  • National Institutes of Health (NIH). (2022). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen.Link

  • Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydroquinolin-2(1H)-ones.[2][5][6]Link

  • MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.Link

  • ResearchGate. (2020). 3CLpro inhibitors that form a covalent bond with 3CLpro via Michael acceptors.[7]Link

Sources

Strategic Sourcing & Technical Profile: 3-Chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the procurement, quality assessment, and application of 3-chloro-N-(2-nitrophenyl)propanamide (CAS 2790-97-8).[1] It is designed for medicinal chemists and sourcing managers requiring field-proven protocols rather than generic catalog data.[1]

Executive Technical Summary

3-chloro-N-(2-nitrophenyl)propanamide is a critical electrophilic building block used primarily in the synthesis of fused nitrogen heterocycles, specifically 1,5-benzodiazepines and quinoxalines .[1] Its structural duality—possessing a deactivated aniline core (due to the ortho-nitro group) and a reactive alkyl chloride tail—makes it a "gateway" intermediate.

For drug development professionals, the value of this compound lies in its latent reactivity. The nitro group serves as a masked amine; once reduced, it triggers an intramolecular cyclization to form the diazepine core, a scaffold found in various anticonvulsants, anti-anxiety agents, and viral reverse transcriptase inhibitors.

Key Chemical Identifiers
AttributeSpecification
CAS Number 2790-97-8
IUPAC Name 3-chloro-N-(2-nitrophenyl)propanamide
Molecular Formula C

H

ClN

O

Molecular Weight 228.63 g/mol
SMILES ClCCC(=O)Nc1ccccc1[O-]
Physical State Pale yellow to off-white solid
Melting Point 94–98 °C (varies by purity/polymorph)

Synthesis Logic & Downstream Utility

Understanding the synthesis of this intermediate is prerequisite to evaluating supplier quality. The presence of specific impurities in the commercial material is a direct fingerprint of the manufacturing route utilized.

The "Deactivated Nucleophile" Challenge

The synthesis involves the acylation of 2-nitroaniline with 3-chloropropionyl chloride .[1]

  • The Problem: The ortho-nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen.[1]

  • The Consequence: Reactions are often sluggish, leading to incomplete conversion.

  • The Impurity Risk: Commercial batches frequently contain 1–5% unreacted 2-nitroaniline , which is difficult to separate due to similar solubility profiles.[1]

Mechanism of Action: The Cyclization Pathway

The following Graphviz diagram illustrates the synthesis of the intermediate and its critical downstream application: the formation of the 1,5-benzodiazepine core.[1]

G Start1 2-Nitroaniline (Weak Nucleophile) Intermediate 3-chloro-N-(2-nitrophenyl) propanamide (CAS 2790-97-8) Start1->Intermediate Acylation (Base: TEA/Pyridine) Impurity Impurity Risk: Unreacted 2-Nitroaniline Start1->Impurity Incomplete Rxn Start2 3-Chloropropionyl Chloride Start2->Intermediate Reduction Reduction Step (Fe/HCl or H2/Pd) Intermediate->Reduction Nitro Reduction AmineInt Intermediate Amine (Transient) Reduction->AmineInt Product 1,5-Benzodiazepin-2-one (Core Scaffold) AmineInt->Product Intramolecular Alkylation (Cyclization)

Figure 1: Synthetic pathway from raw materials to the 1,5-benzodiazepine scaffold, highlighting the critical cyclization step.[1]

Market Landscape: Suppliers & Pricing Tiers

The market is bifurcated between catalog suppliers (high price, small pack) and contract manufacturing organizations (CMOs) offering bulk synthesis.

Sourcing Matrix
TierSupplier TypeTypical Pack SizeEstimated Price Range (USD)Primary Use Case
Tier 1 Catalog Aggregators (e.g., BLD Pharm, ChemScene, Matrix Scientific)1g – 25g$80 – $150 / 5g Early-stage screening, reference standards.[1] High purity (>97%) guaranteed.
Tier 2 Specialty Vendors (e.g., Thoreauchem, ChemicalBook verified)25g – 100g$300 – $600 / 100g Pilot scale-up, process optimization.
Tier 3 Custom Synthesis (CMO) (e.g., Appchem, Chinese CMOs)1kg+Inquire (Volumetric) GMP production. Price drops significantly (

1000/kg estimated).
Procurement Protocol: Validating a New Supplier

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following self-validating workflow ensures material integrity:

  • Visual Inspection: The compound should be a pale yellow solid . Dark orange or brown coloration indicates oxidation or high residual nitroaniline.

  • Solubility Check: Dissolve 10mg in 1mL DMSO. It should be clear. Turbidity often indicates polymerized byproducts or inorganic salts from the acylation step.

  • The "Nitroaniline" Stress Test (TLC/HPLC):

    • Run a TLC (Hexane:Ethyl Acetate 3:1).

    • Critical: Spot authentic 2-nitroaniline alongside your sample.

    • Reasoning: 2-nitroaniline is a common impurity that can poison downstream reduction catalysts (e.g., Pd/C) by coordinating strongly to the metal center.[1]

Quality Critical to Quality (CTQ) Attributes

When reviewing supplier specifications, prioritize the following metrics over simple "purity."

ParameterAcceptance CriteriaScientific Rationale
HPLC Purity ≥ 97.0% (Area %)Lower purity often masks unreacted aniline, which competes in downstream reactions.[1]
2-Nitroaniline < 0.5%Crucial: Higher levels inhibit catalytic hydrogenation steps used for ring closure.[1]
Water Content < 1.0%Excess moisture hydrolyzes the terminal alkyl chloride to an alcohol (3-hydroxy...), preventing cyclization.[1]
1H-NMR Confirm 3-chloropropyl signalsVerify the triplet at ~3.8 ppm (CH2-Cl) to ensure the alkyl chloride is intact and not hydrolyzed.

Handling, Stability & Safety

Signal Word: WARNING (Irritant)

  • Reactivity Profile: The C-Cl bond is an alkylating agent.[1] While less reactive than an acid chloride, it can alkylate DNA or proteins over prolonged exposure.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Why? Moisture acts slowly on the amide bond and the alkyl chloride. Long-term storage at room temperature can lead to the formation of HCl, which autocatalyzes further degradation.[1]

  • Safety Precaution: Wear nitrile gloves and use a fume hood. In case of skin contact, wash with soap and water immediately; the lipophilic nature of the propanamide chain facilitates skin absorption.

References

  • ChemicalBook. (2023).[2] Propanamide, 3-chloro-N-(2-nitrophenyl)- Product Properties and Suppliers. Retrieved from [1]

  • BLD Pharm. (2024). Product Data Sheet: 3-Chloro-N-(2-nitrophenyl)propanamide (CAS 2790-97-8).[1][2][3][4][5] Retrieved from [1]

  • National Institutes of Health (NIH). (1999). Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. Journal of Organic Chemistry. Retrieved from [1]

  • ChemScene. (2024). Safety Data Sheet and Product Specifications for Nitro-Propanamide Derivatives. Retrieved from [1]

  • PubChem. (2025).[6] Compound Summary: 3-chloro-N-phenylpropanamide Derivatives. Retrieved from [1]

Sources

Methodological & Application

Application Notes and Protocols for 3-chloro-N-(2-nitrophenyl)propanamide in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-chloro-N-(2-nitrophenyl)propanamide in material science. While direct applications of this specific molecule are not extensively documented, its unique trifunctional structure—comprising a reactive chloropropyl group, a hydrogen-bonding amide linkage, and an electrochemically active nitrophenyl moiety—presents significant opportunities for the development of novel functional materials. This guide outlines detailed, field-proven protocols for the synthesis of the compound and its hypothetical, yet scientifically grounded, applications as a functional monomer for polymer synthesis, a surface modification agent, and a core component in electrochemical sensing platforms. Each protocol is designed as a self-validating system, with in-depth explanations of the causality behind experimental choices, and is supported by authoritative references.

Introduction: The Potential of a Trifunctional Building Block

3-chloro-N-(2-nitrophenyl)propanamide is a specialized organic compound that, from a material science perspective, can be viewed as a versatile molecular building block. Its utility stems from the distinct reactivity and properties of its three primary functional domains:

  • The Chloropropyl Group: This reactive alkyl halide serves as a prime site for nucleophilic substitution, making it an excellent handle for grafting the molecule onto surfaces or for initiating certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP).

  • The Amide Linkage: The -CONH- group is a robust chemical linker that offers mechanical stability and the ability to form hydrogen bonds. In a polymeric system, these intermolecular forces can significantly influence properties like thermal stability, solvent resistance, and mechanical strength.

  • The 2-Nitrophenyl Group: This aromatic ring substituted with a nitro group introduces a range of functionalities. The nitro group is strongly electron-withdrawing, which can activate the molecule for certain nucleophilic aromatic substitution reactions.[1] More importantly, it is an excellent chromophore and is electrochemically active, making it a prime candidate for applications in optical materials and chemical sensors.[2][3]

This guide will explore how these distinct features can be harnessed to create advanced materials with tailored properties.

Synthesis of 3-chloro-N-(2-nitrophenyl)propanamide

The foundational step for any application is the reliable synthesis of the title compound. The most direct and widely practiced method for forming an amide bond is the reaction of an amine with an acyl chloride.

Synthesis Protocol

This protocol details the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide from 2-nitroaniline and 3-chloropropionyl chloride.

Materials:

  • 2-nitroaniline

  • 3-chloropropionyl chloride

  • Triethylamine (Et3N) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-nitroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. The base is crucial to neutralize the HCl gas that is generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.

  • Cooling: Cool the flask to 0 °C in an ice bath. This is to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes. A precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-chloro-N-(2-nitrophenyl)propanamide as a solid.

Characterization Data (Expected)
Analysis Expected Result
Appearance Yellowish solid
¹H NMR Peaks corresponding to aromatic protons, -NH proton (amide), and two methylene groups (-CH2CH2Cl)
¹³C NMR Peaks for aromatic carbons, carbonyl carbon, and aliphatic carbons
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1520 & ~1340 (N-O asymmetric and symmetric stretches of NO₂)
Mass Spec (m/z) [M+H]⁺ peak corresponding to the molecular weight of C₉H₉ClN₂O₃

Application I: Functional Monomer for Polymer Synthesis

The presence of the reactive chloro group allows 3-chloro-N-(2-nitrophenyl)propanamide to be used as a monomer in controlled radical polymerization techniques like ATRP, or in conventional free-radical polymerization. The resulting polymer, poly(3-chloro-N-(2-nitrophenyl)propanamide), would feature a pendant nitrophenyl group on each repeating unit, creating a functional polymer with potential applications in optics or sensing.

Rationale for Polymerization

By transforming the small molecule into a macromolecule, we can translate its properties into a processable material (e.g., a film, fiber, or coating). The polymer backbone provides mechanical integrity, while the pendant nitrophenyl groups impart the desired functionality. The amide groups contribute to inter-chain hydrogen bonding, potentially leading to a material with high thermal stability.

Polymerization Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer Monomer (3-chloro-N-(2-nitrophenyl)propanamide) Mix Mix & Degas (N₂ sparge for 30 min) Monomer->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (e.g., DMSO) Solvent->Mix React Heat to 70°C Initiate Reaction Mix->React Polymerize Polymerization (2-24 hours) React->Polymerize Precipitate Precipitate in Non-solvent (e.g., Methanol) Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Product Final Polymer Product Dry->Product

Caption: Workflow for free-radical polymerization of the functional monomer.

Protocol for Free-Radical Polymerization

This protocol is based on standard procedures for the polymerization of acrylamide derivatives.[4]

Materials:

  • 3-chloro-N-(2-nitrophenyl)propanamide (monomer)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Setup: In a Schlenk flask, dissolve the monomer (e.g., 2 g) and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous DMSO (10 mL).

  • Degassing: The presence of oxygen can inhibit free-radical polymerization.[5] Degas the solution by subjecting it to three freeze-pump-thaw cycles or by bubbling dry nitrogen gas through the solution for at least 30 minutes.

  • Initiation: Place the sealed flask in a preheated oil bath at 70 °C. AIBN thermally decomposes at this temperature to generate radicals, initiating polymerization.

  • Polymerization: Allow the reaction to proceed for 2-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination & Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator, and then dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Application II: Surface Modification Agent

The chloropropyl group provides a covalent anchoring point to surfaces rich in nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This allows for the creation of surfaces with the specific chemical and physical properties of the nitrophenyl group.

Rationale for Surface Modification

Modifying a surface can dramatically alter its properties, such as wettability, adhesion, and chemical reactivity. By grafting 3-chloro-N-(2-nitrophenyl)propanamide onto a substrate like glass (silica), we can create a surface that can be used in specialized applications like selective adsorption or as a platform for building sensors.

Surface Modification Workflow Diagram

G cluster_prep Substrate Preparation cluster_reaction Grafting Reaction cluster_purification Washing & Curing Substrate Substrate (e.g., Glass Slide) Clean Clean & Activate (Piranha solution or O₂ plasma) Substrate->Clean Hydroxylate Surface Hydroxylation (-OH groups) Clean->Hydroxylate React Immerse Substrate Reflux under N₂ for 24h Hydroxylate->React Molecule 3-chloro-N-(2-nitrophenyl)propanamide Mix Prepare Reaction Solution Molecule->Mix Solvent Anhydrous Toluene Solvent->Mix Base Triethylamine Base->Mix Mix->React Soxhlet Soxhlet Extraction (Toluene, Ethanol) React->Soxhlet Dry Dry with N₂ Stream Soxhlet->Dry Product Functionalized Surface Dry->Product G cluster_electrode Modified Electrode cluster_cell Electrochemical Cell cluster_measurement Measurement Electrode Glassy Carbon Electrode Coating Apply Polymer Coating (from Section 3) Electrode->Coating Modified_Electrode Functionalized Electrode (GCE-Polymer) Coating->Modified_Electrode DPV Apply Potential Sweep (Differential Pulse Voltammetry) Modified_Electrode->DPV Analyte Analyte Solution (e.g., p-Nitrophenol in PBS) Analyte->DPV Potentiostat Potentiostat Potentiostat->DPV Ref_Elec Reference Electrode (Ag/AgCl) Ref_Elec->Potentiostat Counter_Elec Counter Electrode (Pt wire) Counter_Elec->Potentiostat Reduction Nitro Group Reduction (-NO₂ + 4e⁻ + 4H⁺ → -NHOH + H₂O) DPV->Reduction Signal Measure Peak Current Reduction->Signal Result Current vs. Concentration Plot Signal->Result

Caption: Principle of electrochemical detection using a polymer-modified electrode.

Protocol for Electrode Fabrication and Measurement

This protocol describes how to use the polymer synthesized in Section 3 to create a modified electrode for sensing applications.

Materials:

  • Glassy carbon electrode (GCE)

  • Polymer from Section 3.3

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (for polishing)

  • Phosphate buffer solution (PBS), pH 7.0

  • Standard electrochemical cell with reference (e.g., Ag/AgCl) and counter (e.g., Pt wire) electrodes

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

    • Sonciate the electrode in deionized water and then ethanol to remove any polishing residue. Dry the electrode.

  • Electrode Modification:

    • Prepare a dilute solution of the synthesized polymer in DMF (e.g., 1 mg/mL).

    • Drop-cast a small, precise volume (e.g., 5 µL) of the polymer solution onto the GCE surface and allow the solvent to evaporate completely at room temperature or in a low-temperature oven. This creates a thin film of the functional polymer on the electrode.

  • Electrochemical Measurement:

    • Assemble the electrochemical cell with the modified GCE as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode in a PBS solution.

    • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to characterize the electrochemical behavior of the modified electrode. A reduction peak corresponding to the nitro group should be observed.

    • To use as a sensor, add varying concentrations of an analyte to the PBS and record the DPV scans. The change in the peak current or potential of the nitro group reduction can be correlated with the analyte concentration. [6]

References

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 3-chloro-N-(2-nitrophenyl)propanamide, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind methodological choices. We will cover spectroscopic identification, chromatographic purity assessment, and key physicochemical characterization techniques, forming an integrated strategy to ensure compound identity, purity, and stability.

Introduction

3-chloro-N-(2-nitrophenyl)propanamide is a substituted propanamide derivative whose structural features—a reactive chloropropyl chain, an amide linkage, and a nitroaromatic ring—make it a versatile building block in medicinal chemistry. The precise characterization of such intermediates is a non-negotiable cornerstone of drug development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inadequate characterization can lead to the propagation of impurities, unpredictable reaction kinetics, and potential downstream regulatory hurdles.

This guide moves beyond a simple listing of methods. It is structured to provide a logical workflow, beginning with unequivocal structural confirmation and progressing through quantitative purity analysis and physicochemical profiling. Each section explains the causality behind the chosen parameters, empowering the user to not only execute the protocols but also to adapt them to specific laboratory contexts and instrumentation.

Overall Analytical Workflow

A robust characterization strategy follows a hierarchical approach. First, the identity of the molecule is unequivocally confirmed using a combination of spectroscopic techniques. Next, the purity of the bulk substance is quantified, and potential impurities are identified. Finally, critical physicochemical properties like thermal stability are assessed.

Analytical_Workflow cluster_Identity 1. Identity Confirmation cluster_Purity 2. Purity & Impurity Profiling cluster_PhysChem 3. Physicochemical Properties cluster_Final 4. Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity Assay) NMR->HPLC MS Mass Spectrometry (LC-MS) FTIR FTIR Spectroscopy Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal GCMS GC-MS (Residual Solvents, Volatiles) Report Certificate of Analysis (CoA) Generation Thermal->Report UVVis UV-Vis Spectroscopy (Quantification) Sample Bulk Sample of 3-chloro-N-(2-nitrophenyl)propanamide Sample->NMR

Caption: Integrated workflow for the characterization of 3-chloro-N-(2-nitrophenyl)propanamide.

Spectroscopic Identification

The primary goal of this stage is to confirm that the synthesized molecule has the correct atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation in solution. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves the polar analyte and its high boiling point ensures sample stability. The amide proton (N-H) is often broad but is clearly visible in DMSO-d₆, unlike in other solvents like chloroform-d where it can exchange too rapidly. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Acquisition: Acquire data at 25 °C. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Analysis: Integrate all peaks and assign them to the corresponding protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.2 Singlet (broad) 1H Amide N-H Deshielded due to the adjacent carbonyl and aromatic ring.
~8.1 Doublet of Doublets 1H Aromatic CH (ortho to -NO₂) Strongly deshielded by the electron-withdrawing nitro group.
~7.7 Triplet of Doublets 1H Aromatic CH Standard aromatic region, splitting from adjacent protons.
~7.5 Doublet 1H Aromatic CH (ortho to amide) Influenced by the amide substituent.
~7.3 Triplet 1H Aromatic CH Standard aromatic region.
~3.9 Triplet 2H -CH₂-Cl Deshielded by the adjacent electronegative chlorine atom.

| ~2.9 | Triplet | 2H | -CO-CH₂ - | Deshielded by the adjacent carbonyl group. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Expertise & Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to the presence of polar functional groups (amide, nitro) that can be readily protonated or form adducts. Running in both positive and negative ion modes can provide complementary information. The molecular formula C₉H₉ClN₂O₃ gives an exact mass of 228.03 Da.[1]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol.

  • Chromatography: A short C18 column can be used for rapid elution into the mass spectrometer. A simple isocratic mobile phase of 50:50 acetonitrile:water with 0.1% formic acid is sufficient.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Scan Range: 50 - 500 m/z

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

  • Data Analysis: Identify the parent ion peaks corresponding to common adducts.

Expected Mass-to-Charge Ratios (m/z)

Adduct Formula Expected m/z
[M+H]⁺ [C₉H₁₀ClN₂O₃]⁺ 229.04
[M+Na]⁺ [C₉H₉ClN₂O₃Na]⁺ 251.02
[M+K]⁺ [C₉H₉ClN₂O₃K]⁺ 266.99

| [M-H]⁻ | [C₉H₈ClN₂O₃]⁻ | 227.02 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.

Expertise & Causality: The analysis of a structurally similar compound, 3-chloro-N-(2-nitrophenyl)benzamide, provides excellent reference values for the characteristic vibrational frequencies.[2] The key is to look for the combination of N-H stretching, amide C=O stretching, and the asymmetric/symmetric stretches of the nitro group.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. A background scan should be run first.

  • Data Analysis: Identify and label the characteristic peaks.

Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3350 Amide N-H Stretching
~1685 Amide C=O Stretching (Amide I)
~1540 Amide N-H Bending (Amide II)
~1500 & ~1340 Nitro (-NO₂) Asymmetric & Symmetric Stretching

| ~750 | C-Cl | Stretching |

Purity and Impurity Profiling

Once identity is confirmed, the next critical step is to determine the purity of the material and identify any process-related or degradation impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for purity analysis of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

Expertise & Causality: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase consists of a mixture of a weak organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is preferred over methanol as it typically provides better peak shape and lower viscosity. A small amount of acid (formic or phosphoric) is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.[3] UV detection at 254 nm is effective due to the strong absorbance of the nitroaromatic chromophore.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in ACN/H₂O) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (@ 254 nm) Separation->Detection Analysis Data Integration & Purity Calculation (% Area) Detection->Analysis

Caption: Standard workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC for Purity Assay

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a 30% B to 95% B gradient over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 acetonitrile:water diluent.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Typical HPLC Method Validation Parameters

Parameter Typical Performance Target Rationale
Linearity (R²) > 0.999 Ensures a proportional response across a range of concentrations.
Accuracy (% Recovery) 98.0 - 102.0% Confirms the method quantifies the true amount of analyte present.
Precision (% RSD) < 2.0% Demonstrates the repeatability and reproducibility of the method.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL The lowest concentration at which the analyte can be reliably detected.

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration that can be quantified with acceptable precision. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis (e.g., acetonitrile, thionyl chloride byproducts) or volatile starting materials.[5][6]

Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system with a mass spectrometer detector and a non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (Split mode).

  • Oven Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters: Electron Ionization (EI) at 70 eV, scanning from 35-500 amu.

  • Sample Preparation: Dissolve a known amount of the sample (~10 mg/mL) in a suitable high-purity solvent like dichloromethane.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Thermal analysis provides critical information on the melting point, thermal stability, and presence of bound solvents or water.

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting. A sharp melting endotherm is indicative of high purity.[7] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of volatile components.

Protocol: DSC for Melting Point

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp securely.

  • Instrument Parameters:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the expected melt (e.g., 200 °C). A related compound melts at 126 °C (399 K).[2]

  • Analysis: The onset temperature of the main endothermic peak is reported as the melting point.

Conclusion

The analytical characterization of 3-chloro-N-(2-nitrophenyl)propanamide requires an integrated, multi-technique approach. The protocols and insights provided in this guide establish a robust framework for confirming the molecule's identity, quantifying its purity, and assessing its key physicochemical properties. By combining NMR, MS, and FTIR for structural elucidation with chromatographic methods like HPLC and GC-MS for purity assessment, and thermal analysis for stability, researchers and developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting a more efficient and reliable drug development pipeline.

References

  • SIELC Technologies. (2018). Separation of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column.
  • IUCrData. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Available at: [Link]

  • Thoreauchem. (n.d.). 3-chloro-N-(2-nitrophenyl)propanamide-2790-97-8. Available at: [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. Available at: [Link]

  • Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. Available at: [Link]

  • Cieśla, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4358. Available at: [Link]

Sources

Application Note: High-Efficiency Synthesis of 3-Chloro-N-(2-nitrophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This application note details the optimized protocol for synthesizing 3-chloro-N-(2-nitrophenyl)propanamide and its substituted derivatives. These scaffolds are critical intermediates in medicinal chemistry, serving two primary functions:

  • Precursors for Heterocycles: They are the direct linear precursors for 3,4-dihydroquinoxalin-2(1H)-ones via reductive cyclization.

  • Covalent Warhead Installation: The 3-chloropropanamide moiety acts as a "masked" acrylamide. Under physiological or specific basic conditions, it undergoes elimination to form an acrylamide Michael acceptor, or reacts directly via

    
     displacement with cysteine residues in target proteins.[1]
    

Key Challenge: The ortho-nitro group exerts a strong electron-withdrawing effect and steric hindrance, significantly reducing the nucleophilicity of the aniline nitrogen.[1] Standard acylation protocols often result in low conversion or require extended reaction times. This guide presents a base-catalyzed, high-concentration protocol to overcome this kinetic barrier.

Reaction Mechanism & Retrosynthesis[1]

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type) between a 2-nitroaniline derivative and 3-chloropropanoyl chloride.[1]

Mechanism Visualization

The following diagram illustrates the reaction pathway and the competing elimination side-reaction that must be suppressed.

ReactionMechanism Reagents 2-Nitroaniline (Weak Nucleophile) TetraInt Tetrahedral Intermediate Reagents->TetraInt Nucleophilic Attack AcylCl 3-Chloropropanoyl Chloride AcylCl->TetraInt Base Base (Et3N / Pyridine) Base->TetraInt Proton Scavenging Product 3-Chloro-N-(2-nitrophenyl) propanamide TetraInt->Product -HCl (as salt) SideProd Acrylamide (Elimination Side-Product) Product->SideProd Excess Base + Heat (Avoid!)

Caption: Figure 1. Reaction pathway showing the formation of the target amide and the potential elimination risk to acrylamide.[1]

Critical Reaction Parameters

The electron-deficient nature of 2-nitroaniline requires careful modulation of solvent and base.[1]

ParameterRecommended ChoiceRationale
Solvent Dichloromethane (DCM) or THFDCM provides excellent solubility for the acid chloride and product. THF is preferred if the aniline is heavily substituted and insoluble in DCM.
Base Pyridine (1.5 eq) or Et3N Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive acyl-pyridinium intermediate), which is crucial for sterically hindered/electron-poor anilines.
Stoichiometry 1.0 : 1.2 (Amine : Acid Chloride)Slight excess of electrophile ensures complete consumption of the valuable/toxic aniline.
Temperature

Start cold to control exotherm; warm to RT to drive conversion. Reflux is rarely needed and risks elimination.

Standard Operating Procedure (SOP)

Materials
  • Substrate: 2-Nitroaniline (or derivative, e.g., 4-chloro-2-nitroaniline).[1][2]

  • Reagent: 3-Chloropropanoyl chloride (Handle in fume hood; lachrymator).

  • Base: Triethylamine (

    
    ) or Pyridine (Anhydrous).
    
  • Solvent: Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Protocol
  • Preparation of Nucleophile Solution:

    • In a clean, oven-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-nitroaniline (10.0 mmol, 1.38 g) in DCM (40 mL).

    • Add Triethylamine (12.0 mmol, 1.67 mL) or Pyridine (1.0 mL).

    • Note: If the aniline does not dissolve completely, the reaction can proceed as a suspension; it will clarify as the product forms.[1]

  • Acylation (The Critical Step):

    • Cool the reaction mixture to

      
        using an ice-water bath.
      
    • Dilute 3-chloropropanoyl chloride (12.0 mmol, 1.15 mL) in DCM (10 mL) in a separate vial.

    • Add the acid chloride solution dropwise over 15–20 minutes.

    • Checkpoint: The solution may turn yellow/orange. White precipitate (amine-HCl salt) will form immediately.

  • Reaction Maintenance:

    • Remove the ice bath after addition is complete.

    • Stir at Room Temperature (

      
      )  for 3–6 hours.
      
    • Monitoring: Check by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (bright yellow/orange spot) should disappear. The product is usually less polar.

  • Workup (Purification):

    • Quench: Add water (50 mL) to the reaction mixture.

    • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

    • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 30 mL).

      • Why? This removes unreacted aniline and the pyridine/Et3N.

    • Base Wash: Wash with Saturated

      
        (1 x 30 mL) to remove residual acid.
      
    • Drying: Wash with Brine (saturated NaCl), dry over anhydrous

      
      , and filter.[1]
      
    • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

      
      .
      
  • Crystallization:

    • The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol or DCM/Hexane .[1]

Experimental Workflow Diagram

Workflow cluster_Workup Purification Phase Start Start: 2-Nitroaniline in DCM AddBase Add Base (Et3N) Cool to 0°C Start->AddBase AddAcidCl Add 3-Chloropropanoyl Cl Dropwise AddBase->AddAcidCl React Stir at RT (3-6 Hours) AddAcidCl->React WashHCl Wash: 1M HCl (Removes Amine/Base) React->WashHCl WashBase Wash: Sat. NaHCO3 (Neutralize) WashHCl->WashBase Dry Dry (Na2SO4) & Evaporate WashBase->Dry Final Solid Product (Recrystallize EtOH) Dry->Final

Caption: Figure 2. Step-by-step experimental workflow for isolation of high-purity amide.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / SM Remaining Aniline is too electron-deficient.[1]Switch base to Pyridine (solvent amount) or add 10 mol% DMAP . Heat to mild reflux (

).
Product is an Oil Residual solvent or impurities.Triturate with cold Hexane or Diethyl Ether to induce precipitation.
NMR shows Doublets at

6.0-6.5
Elimination to Acrylamide .[1]Workup was too basic or Rotavap bath was too hot. Keep temp

.

Self-Validating QC Criteria:

  • 1H NMR (

    
    ):  Look for the triplet-triplet pattern of the ethyl chain (
    
    
    
    3.8 ppm for
    
    
    and
    
    
    2.9 ppm for
    
    
    ).
  • Absence of Vinyl Protons: Ensure no signals in the alkene region (5.5–6.5 ppm), which indicates elimination.

Downstream Application: Quinoxalinone Synthesis[1][4]

To validate the utility of the synthesized protocol, the product can be cyclized to a quinoxalinone.[1]

  • Reduction: Treat the 3-chloro-N-(2-nitrophenyl)propanamide with

    
     or 
    
    
    
    to reduce the nitro group to an amine.[1]
  • Cyclization: The resulting amine intramolecularly displaces the chloride (often spontaneously or with mild heating) to form 3,4-dihydro-2(1H)-quinoxalinone .

References

  • BenchChem. (2025).[3][4] N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis. Retrieved from

  • PubChem. (2025).[5] 3-chloro-N-(2-nitrophenyl)propanamide Compound Summary. National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. 3-chloro-N-(4-nitrophenyl)propanamide Product Data. Retrieved from

  • Organic Chemistry Portal. Synthesis of Quinoxalinones. Retrieved from

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.

Sources

Application Notes and Protocols for the Synthesis of 3-chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide, a valuable intermediate in organic synthesis and drug discovery. The protocol details a robust method for the acylation of 2-nitroaniline with 3-chloropropanoyl chloride. This guide offers in-depth insights into the reaction mechanism, optimal conditions, safety precautions, and methods for purification and characterization. The information presented herein is intended to enable researchers to reliably synthesize this compound and utilize it in further synthetic applications.

Introduction

3-chloro-N-(2-nitrophenyl)propanamide serves as a key building block in the synthesis of various heterocyclic compounds and is of significant interest to the pharmaceutical industry. Its structure incorporates a reactive chloro-functionalized propyl chain and a nitro-substituted aromatic ring, making it a versatile precursor for a range of chemical transformations. The amide linkage is typically formed through the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. Understanding the nuances of this reaction is critical for achieving high yields and purity.

Reaction Scheme

The synthesis of 3-chloro-N-(2-nitrophenyl)propanamide proceeds via a nucleophilic acyl substitution reaction.

Reaction_Scheme cluster_reactants Reactants cluster_products Product cluster_conditions Conditions R1 2-Nitroaniline P1 3-chloro-N-(2-nitrophenyl)propanamide R1:e->P1:w + R2 3-Chloropropanoyl chloride R2:e->P1:w C1 Base (e.g., Triethylamine) Solvent (e.g., DCM) 0°C to Room Temperature

Caption: General reaction scheme for the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of substituted anilines and provides a reliable method for the synthesis of the target compound.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier
2-NitroanilineReagentSigma-Aldrich
3-Chloropropanoyl chloride98%Alfa Aesar
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics
Hydrochloric acid (HCl), 1M solutionACSVWR
Saturated sodium bicarbonate (NaHCO₃) solutionACSLabChem
Brine (saturated NaCl solution)ACSLabChem
Anhydrous magnesium sulfate (MgSO₄)ReagentEMD Millipore
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--
Dropping funnel--
Separatory funnel--
Rotary evaporator--
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)-Merck
Safety Precautions
  • 2-Nitroaniline: Toxic and may be fatal if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 3-Chloropropanoyl chloride: Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed. Reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.[2]

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated fume hood away from ignition sources.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood with appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the cooled solution, add triethylamine (1.1 eq) dropwise via syringe. Stir the mixture for 10-15 minutes at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.[1]

  • Acylation: In a separate, dry dropping funnel, prepare a solution of 3-chloropropanoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred 2-nitroaniline solution over a period of 30 minutes, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude 3-chloro-N-(2-nitrophenyl)propanamide can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization may include ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the amide proton (a broad singlet), and the two methylene groups of the propyl chain.

    • ¹³C NMR will show resonances for the carbonyl carbon, the aromatic carbons (including those bearing the nitro and amide groups), and the two aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the amide C=O stretch is expected around 1680-1650 cm⁻¹.

    • An N-H stretching vibration should be observed around 3300 cm⁻¹.

    • Characteristic peaks for the nitro group (NO₂) will appear around 1520 cm⁻¹ and 1350 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-chloro-N-(2-nitrophenyl)propanamide (C₉H₉ClN₂O₃, MW: 228.63 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observable.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the 3-chloropropanoyl chloride is of high purity and not hydrolyzed.
Side reactions.Maintain a low temperature during the addition of the acyl chloride. Ensure the use of anhydrous solvent.
Impure Product Incomplete work-up.Ensure thorough washing with acid and base to remove unreacted starting materials and byproducts.
Co-eluting impurities.Optimize the solvent system for column chromatography. Consider a different purification method like recrystallization.
Reaction does not start Deactivated starting material.The nitro group on the aniline ring is deactivating. Ensure the reaction is stirred efficiently and the reagents are added correctly.
Poor quality reagents.Use freshly opened or purified reagents. Ensure the solvent is completely anhydrous.

Applications in Drug Development

3-chloro-N-(2-nitrophenyl)propanamide is a versatile intermediate for the synthesis of a variety of biologically active molecules. The chloroethyl group can be used to introduce various functionalities through nucleophilic substitution, while the nitro group can be reduced to an amine, which can then be further derivatized. This allows for the creation of diverse chemical libraries for screening in drug discovery programs. For instance, similar N-acyl-nitroaniline derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve 2-Nitroaniline in anhydrous DCM prep2 Cool to 0°C prep1->prep2 prep3 Add Triethylamine prep2->prep3 react1 Add 3-Chloropropanoyl chloride solution dropwise at 0°C prep3->react1 react2 Warm to RT and stir for 2-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with 1M HCl, NaHCO₃, Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purify by Recrystallization or Column Chromatography workup4->purify analysis1 Characterize by NMR, IR, MS purify->analysis1

Sources

purification techniques for 3-chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) is a critical synthetic intermediate, primarily utilized in the preparation of 3,4-dihydroquinolin-2(1H)-ones (dihydrocarbostyrils) via intramolecular Friedel-Crafts alkylation. High purity of this acyclic amide is essential because trace impurities—specifically unreacted 2-nitroaniline or premature cyclization products—can significantly degrade the yield and selectivity of subsequent ring-closing steps.

This guide provides a validated purification strategy focusing on solubility-based differentiation . We prioritize recrystallization over chromatography for scalability, utilizing the polarity contrast between the nitro-aromatic moiety and the alkyl chloride tail.

Chemical Profile & Safety

PropertySpecification
Chemical Name 3-chloro-N-(2-nitrophenyl)propanamide
Formula C

H

ClN

O

Molecular Weight 228.63 g/mol
Appearance Yellow to orange crystalline solid
Solubility (Good) Dichloromethane (DCM), Ethyl Acetate, Acetone, Hot Ethanol
Solubility (Poor) Water, Hexanes, Cold Ethanol
Stability Warning Cyclization Risk: Exposure to strong bases (e.g., NaOH, KOH) or excessive heat (>140°C) may induce cyclization to 3,4-dihydroquinolin-2(1H)-one.[1]

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to effective purification. The compound is typically generated via N-acylation of 2-nitroaniline with 3-chloropropanoyl chloride.

  • Reaction: 2-Nitroaniline + 3-Chloropropanoyl chloride

    
     Product + HCl
    
  • Major Impurities:

    • 2-Nitroaniline (Starting Material): Difficult to remove due to similar solubility; requires acidic washes or specific solvent tuning.

    • 3-Chloropropanoic Acid: Hydrolysis byproduct of the acid chloride; removed via weak base wash.

    • 3,4-Dihydroquinolin-2(1H)-one: Cyclized byproduct; forms if reaction temperature spikes or workup is too basic.

Protocol A: Quench & Extraction (The Foundation)

Objective: Remove bulk acidic byproducts and water-soluble salts without triggering cyclization.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • Saturated Sodium Bicarbonate (NaHCO

    
    )
    
  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

Procedure:

  • Quench: Pour the reaction mixture slowly into ice-cold water (0–5°C) with vigorous stirring.

    • Expert Insight: Low temperature prevents the hydrolysis of the alkyl chloride moiety.

  • Extraction: Extract the aqueous mixture with DCM (3 x volumes).

  • Acid Wash (Critical): Wash the combined organic layer with 1M HCl (2x) .

    • Mechanism:[3][4] This protonates unreacted 2-nitroaniline (making it water-soluble anilinium salt), effectively removing the starting material.

  • Base Wash: Wash with Saturated NaHCO

    
     (2x).
    
    • Mechanism:[3][4] Neutralizes residual HCl and removes 3-chloropropanoic acid. Avoid NaOH to prevent cyclization.

  • Drying: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo at <40°C.

Protocol B: Recrystallization (The Gold Standard)

Objective: Isolate high-purity crystals (>98%) suitable for cyclization or analytical standards.

Solvent System: Ethanol / Water (Solvent/Anti-solvent) Rationale: The compound is highly soluble in hot ethanol but insoluble in water. The polarity of the nitro group facilitates good crystal lattice formation in protic solvents.

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

    • Note: If undissolved particles remain (likely inorganic salts), perform a hot filtration.

  • Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 1 hour). Then, place in an ice bath (0-4°C) for 30 minutes.

    • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat to dissolve and cool more slowly, or seed with a pure crystal.

  • Filtration: Collect crystals via vacuum filtration using a Büchner funnel.

  • Wash: Wash the filter cake with ice-cold 20% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol C: Flash Chromatography (Polishing)

Objective: Separation when recrystallization fails or for isolating impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • Gradient Profile:

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs between 20% and 35% EtOAc .

    • Flush: 100% EtOAc to remove polar tars.

  • TLC Visualization: UV (254 nm). The nitro group provides strong UV absorption.

Visualization of Workflows

Figure 1: Purification Logic & Impurity Removal

PurificationWorkflow Start Crude Reaction Mixture (Amide, Nitroaniline, Acid, HCl) Quench 1. Ice Water Quench 2. DCM Extraction Start->Quench AcidWash Wash 1: 1M HCl Quench->AcidWash BaseWash Wash 2: Sat. NaHCO3 AcidWash->BaseWash Organic Phase AqueousAcid Aq. Waste: Nitroaniline HCl salts AcidWash->AqueousAcid Removes Amine OrganicLayer Organic Layer (Target Amide) BaseWash->OrganicLayer AqueousBase Aq. Waste: 3-Chloropropanoic Acid BaseWash->AqueousBase Removes Acid Recryst Recrystallization (EtOH / Water) OrganicLayer->Recryst Evaporate Solvent FinalProduct Pure 3-chloro-N-(2-nitrophenyl)propanamide (>98% Purity) Recryst->FinalProduct Filter & Dry

Caption: Step-by-step purification logic highlighting the chemical removal of specific impurities at each wash stage.

Quality Control (QC) Parameters

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Monitor at 254 nm. Impurities usually elute earlier (acid) or later (dimers).
1H NMR Consistent structureCheck for triplet at ~3.8 ppm (CH

Cl) and triplet at ~2.9 ppm (CH

CO).
Melting Point Distinct sharp rangeLiterature for analogues suggests ~90–110°C range. Broad range (>2°C) indicates impurity.
TLC Single spot (Rf ~0.4 in 30% EtOAc/Hex)Co-spot with 2-nitroaniline to ensure complete removal.

References

  • Synthesis of Dihydroquinolinones: Pai, N. R., & Samel, A. (2010). Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry. Link

  • Recrystallization of Nitroanilides: Cordeiro, L. V., et al. (2023). Antibacterial drug association with 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. Anais da Academia Brasileira de Ciências. Link

  • General Recrystallization Techniques: MIT OpenCourseWare. Recrystallization Guide. Link

  • Solubility Data (Analogue): PubChem. 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide. Link

Sources

Application Note: Scalable Synthesis of 3-Chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the process chemistry and scale-up parameters for synthesizing 3-chloro-N-(2-nitrophenyl)propanamide (CAS: 59483-54-4). This molecule is a critical "Right-First-Time" intermediate in the synthesis of 3,4-dihydroquinolin-2(1H)-one scaffolds, which are foundational cores for atypical antipsychotics (e.g., Aripiprazole precursors) and platelet aggregation inhibitors (e.g., Cilostazol derivatives).

The Challenge: The primary obstacle in this synthesis is the poor nucleophilicity of 2-nitroaniline . The electron-withdrawing nitro group at the ortho position significantly deactivates the amine, requiring forcing conditions (heat) that compete with a critical side reaction: the


-elimination of HCl to form the acrylamide impurity .

The Solution: We present a transition from a standard medicinal chemistry route (DCM/Pyridine) to a robust Process Chemistry route (Toluene/Thermal) that utilizes thermodynamic control to minimize waste and maximize throughput.

Reaction Mechanism & Critical Quality Attributes (CQAs)

The synthesis involves the N-acylation of 2-nitroaniline using 3-chloropropanoyl chloride.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition-elimination mechanism. However, the scale-up risk lies in the competing E1cB elimination pathway, which generates N-(2-nitrophenyl)acrylamide .

ReactionPathway SM1 2-Nitroaniline (Weak Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 3-Chloropropanoyl Chloride SM2->Inter Prod Target Product: 3-Chloro-N-(2-nitrophenyl) propanamide Inter->Prod -HCl (Primary Path) HCl HCl (Gas/Salt) Inter->HCl Impurity Impurity: N-(2-nitrophenyl) acrylamide Prod->Impurity Elimination (High T / Base)

Figure 1: Reaction pathway highlighting the critical elimination side-reaction.

Critical Quality Attributes (CQAs)
ParameterSpecificationRationale
Appearance Off-white to yellow crystalline solidColored impurities indicate oxidation of aniline or azo-coupling.
Purity (HPLC) > 98.5% a/aDownstream Friedel-Crafts cyclization is sensitive to impurities.
Acrylamide Impurity < 0.15%Potential Michael acceptor; genotoxic concern (requires control).
Residual Solvent < 5000 ppm (Toluene)ICH Q3C limits.
Water Content < 0.5% w/wMoisture hydrolyzes the acid chloride starting material.

Experimental Protocols

Protocol A: Laboratory Scale (Discovery Route)

Best for: <10g scale, rapid synthesis, room temperature. Drawback: Uses Pyridine (odorous, difficult removal) and DCM (halogenated waste).

  • Setup: Charge a 250 mL round-bottom flask with 2-nitroaniline (5.0 g, 36.2 mmol) and Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (3.5 mL, 43.4 mmol, 1.2 eq). The solution will remain yellow/orange.

  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Addition: Dropwise add 3-chloropropanoyl chloride (5.5 g, 43.4 mmol, 1.2 eq) diluted in DCM (10 mL) over 15 minutes.

    • Note: Exotherm is mild, but rate control prevents local overheating.

  • Reaction: Remove ice bath. Stir at Room Temperature (20-25°C) for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Add 1M HCl (50 mL) to remove excess pyridine.

  • Workup: Separate phases. Wash organic layer with Sat. NaHCO3 (50 mL) and Brine (50 mL). Dry over MgSO4.

  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol.[1]

Protocol B: Kilo-Scale (Process Route)

Best for: >1kg scale, cost-efficiency, atom economy. Advantage: "Thermal Drive" replaces base; HCl is removed as gas (scrubbed).

Reagents:

  • 2-Nitroaniline: 1.00 kg (7.24 mol)

  • 3-Chloropropanoyl chloride: 1.10 kg (8.69 mol, 1.2 eq)

  • Toluene: 5.0 L (5 vol) + 1.0 L (Rinse)

  • Activated Carbon (optional for color): 50 g

Equipment:

  • 10 L Jacketed Glass Reactor with overhead stirrer.

  • Reflux condenser connected to a Caustic Scrubber (NaOH solution) to trap HCl gas.

  • Temperature probe (internal).

Step-by-Step Procedure:

  • Charging: Inert the reactor with Nitrogen. Charge Toluene (5.0 L) and 2-Nitroaniline (1.00 kg).

  • Dissolution: Heat the slurry to 85°C .

    • Observation: 2-Nitroaniline is sparingly soluble cold but dissolves well in hot toluene.

  • Controlled Addition: Charge 3-chloropropanoyl chloride (1.10 kg) into the dosing funnel. Add to the reactor over 60-90 minutes maintaining internal temperature at 85-90°C.

    • Critical Control: Do not exceed 95°C. Higher temperatures accelerate the elimination to acrylamide.

    • Off-gassing: HCl gas evolution will be steady. Ensure scrubber is active.

  • Reaction Soak: Stir at 90°C for 4-6 hours.

    • IPC (In-Process Control): Sample for HPLC. Target < 2.0% unreacted 2-nitroaniline.

  • Crystallization (Self-Seeding):

    • Cool the mixture linearly to 60°C over 1 hour.

    • Note: Product may begin to crystallize.[2][3] If not, seed with 1g of pure product.

    • Cool further to 0-5°C over 2 hours.

  • Filtration: Filter the thick slurry.

    • Mother Liquor: Contains the excess acid chloride and acrylamide impurities (which remain soluble in toluene).

  • Wash: Wash the cake with cold Toluene (1.0 L) followed by Water (2.0 L) to remove trace HCl/Salts.

  • Drying: Vacuum dry at 45°C for 12 hours.

Yield Expectations:

  • Mass: ~1.45 - 1.55 kg

  • Molar Yield: 88 - 94%

  • Purity: >99.0% (Acrylamide < 0.05%)

Scale-Up Workflow & Logic

The following diagram illustrates the industrial workflow, emphasizing the removal of impurities via the mother liquor.

ScaleUpProcess Reactor Reactor Charge: Toluene + 2-Nitroaniline Heat to 85°C Dosing Controlled Addition: 3-Chloropropanoyl Chloride (90 min duration) Reactor->Dosing Scrubber HCl Scrubber (NaOH Trap) Dosing->Scrubber HCl Gas Reaction Reaction Soak 90°C, 4-6 hours Dosing->Reaction Crystallize Cooling Crystallization Target: 0-5°C Reaction->Crystallize Filter Filtration & Wash (Cold Toluene) Crystallize->Filter Dry Vacuum Drying 45°C Filter->Dry MotherLiquor Mother Liquor Waste: - Acrylamide Impurity - Excess Reagents Filter->MotherLiquor Filtrate

Figure 2: Kilo-scale workflow designed for impurity rejection via solubility differences.

Analytical Methods (HPLC)[4]

To ensure the "Self-Validating" nature of this protocol, use the following method to separate the precursor, product, and acrylamide impurity.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group absorption)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B.
Retention Times (Approx) 2-Nitroaniline: ~5.2 minAcrylamide Impurity: ~8.1 minProduct: ~9.5 min

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Conversion (<90%) 2-Nitroaniline is deactivated; Temperature too low.Ensure reaction temp reaches >85°C. The activation energy is high due to the nitro group.
High Acrylamide Impurity (>0.5%) Temperature >100°C or presence of strong base.Strictly control max temperature. Do not use base in the Toluene process; rely on thermal HCl removal.
Product is Purple/Red Oxidation of aniline or azo-coupling.Ensure nitrogen inerting.[4] Use fresh 2-nitroaniline. A toluene wash usually removes this color.
Slow Filtration Crystal size too small (Rapid cooling).Re-heat to 60°C and cool slower (10°C/hour) to grow larger crystals.

References

  • Process Chemistry of Dihydroquinolinones

    • Citation: "Synthesis of 3,4-dihydroquinolin-2(1H)
    • Relevance: Establishes the downstream utility of the target molecule.
    • Source:

  • Solubility Data for Scale-Up

    • Citation: "Solubility of 2-nitroaniline in organic solvents."[5][6]

    • Relevance: Justifies the switch from DCM (lab) to Toluene (scale-up)
    • Source:

  • Safety & Toxicology

    • Citation: "OECD SIDS Initial Assessment Profile for 2-Nitroaniline."
    • Relevance: Critical safety data for handling toxic nitroanilines during scale-up.
    • Source:

  • Mechanistic Insight (Acrylamide Formation)

    • Citation: "Formation of acrylamide from 3-aminopropionamide derivatives: Elimin
    • Relevance: Explains the elimination mechanism (CQA) requiring thermal control.
    • Source:

Sources

Application Note: 3-Chloro-N-(2-nitrophenyl)propanamide in Heterocyclic Scaffolding

[1][2]

Executive Summary

3-chloro-N-(2-nitrophenyl)propanamide is a bifunctional building block characterized by an electrophilic alkyl chloride tail and a latent nucleophilic ortho-nitroaniline head.[1][2][3] Its primary utility lies in the reductive cyclization pathway, offering a streamlined route to 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ones .[2][3] These scaffolds are critical pharmacophores in anxiolytics, anticonvulsants, and anti-HIV agents.[2][3]

Unlike simple alkylations, this building block allows for "divergent synthesis": the alkyl chloride can be derivatized prior to ring closure, or the ring can be closed immediately, providing high versatility for library generation.

Chemical Profile & Reactivity Logic

PropertySpecification
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 228.63 g/mol
Key Functionality A Alkyl Chloride: Electrophile for

reactions.[1][3][4]
Key Functionality B Nitro Group: Masked amine (nucleophile).[1][2][3]
Reactivity Switch Reduction of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

triggers intramolecular cyclization.[1][3]
Mechanism of Action: The "Reductive Trigger"

The utility of this compound relies on a specific sequence of events:

  • Stable State: The nitro group is electron-withdrawing, preventing premature reaction with the alkyl chloride.[1][2][3]

  • Activation: Chemical reduction converts ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     to 
    
    
    .[1][3]
  • Cyclization: The newly formed amine performs an intramolecular nucleophilic attack on the terminal carbon (displacing chloride) to form a 7-membered lactam ring.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of the Building Block

Use this protocol if the starting material is not commercially sourced.

Objective: Acylation of o-nitroaniline with 3-chloropropanoyl chloride.

Reagents:

  • o-Nitroaniline (1.0 equiv)[1][2][3]

  • 3-Chloropropanoyl chloride (1.1 equiv)[1][2][3]

  • Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) or Pyridine (1.2 equiv)[3]
    
  • Dichloromethane (DCM), anhydrous[2][3]

Step-by-Step:

  • Dissolution: Dissolve o-nitroaniline (13.8 g, 100 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add

    
     (16.7 mL, 120 mmol) and cool the mixture to 0°C.
    
  • Acylation: Dropwise add 3-chloropropanoyl chloride (10.5 mL, 110 mmol) over 30 minutes. Maintain temperature < 5°C to prevent bis-acylation.[1][2][3]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1][2][3]

  • Workup: Wash with 1N HCl (2 x 50 mL) to remove excess base/aniline, followed by sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and brine.[1][3]
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
    • Target Yield: 85–92%[1]

    • Appearance: Pale yellow solid.[1][2][3]

Protocol B: Reductive Cyclization to 1,5-Benzodiazepin-2-one

The core application: converting the linear precursor into the heterocyclic scaffold.

Objective: Iron-mediated reduction and cyclization.

Reagents:

  • 3-chloro-N-(2-nitrophenyl)propanamide (1.0 equiv)[1][2][3]

  • Iron powder (Fe, 5.0 equiv) - Must be fine powder[2][3]

  • Glacial Acetic Acid (AcOH)[2][3]

  • Ethanol (EtOH)[1][2][3]

Step-by-Step:

  • Preparation: Suspend the amide (2.28 g, 10 mmol) in EtOH (40 mL) and Glacial AcOH (10 mL).

  • Activation: Add Iron powder (2.8 g, 50 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Mechanistic Note: The reduction to the amine happens first. The cyclization usually follows spontaneously under these thermal/acidic conditions.[1]

  • Monitoring: Reflux for 2–4 hours. TLC should show disappearance of the yellow nitro compound and appearance of a fluorescent spot (benzodiazepine).[2][3]

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Isolation: Concentrate the filtrate. Neutralize the residue with sat.[1] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and extract with Ethyl Acetate.[1][3]
    
  • Purification: Recrystallize from Isopropanol.

    • Product: 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.[1][2][3][5]

Protocol C: Divergent Synthesis (Pre-Cyclization Substitution)

Advanced Workflow: Modifying the tail before closing the ring.

Objective: Displace the chloride with a secondary amine (e.g., morpholine) before reduction to create N-substituted derivatives.

  • Substitution: React 3-chloro-N-(2-nitrophenyl)propanamide (1 equiv) with Morpholine (2.5 equiv) in DMF at 60°C for 6 hours.

    • Result: The chloride is displaced; the nitro group remains intact.

  • Isolation: Pour into water, filter the precipitate.[1][2][3]

  • Cyclization: Subject the new intermediate to Protocol B (Iron reduction).

    • Outcome: The ring closes, but the 4-position of the benzodiazepine ring now carries a morpholine side chain (if the displacement occurred at the

      
      -carbon, though typically displacement happens at the terminal carbon, leading to a functionalized side chain or altered cyclization kinetics).
      

Technical Data & Troubleshooting

Solvent Compatibility Table
SolventApplicationSuitabilityNotes
DCM AcylationHigh Standard for Protocol A.
Acetic Acid CyclizationHigh Promotes protonation and Fe reduction.[1][2]
DMF/DMSO SubstitutionMedium Good for displacing -Cl, but hard to remove.[1][2][3]
Ethanol ReductionHigh Green solvent, good solubility at reflux.[1][2][3]
Troubleshooting Guide
  • Problem: Incomplete Cyclization (Intermediate Amine detected).

    • Solution: Extend reflux time or add a catalytic amount of p-TsOH to force the ring closure (dehydration/alkylation).[1][2][3]

  • Problem: Dimerization.

    • Solution: Perform the cyclization at high dilution (0.05 M) to favor intramolecular reaction over intermolecular coupling.

  • Problem: Iron sludge clogging filter.

    • Solution: Use a wide-pore Celite pad and filter while the solution is near-boiling.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available using this building block.

GStart3-chloro-N-(2-nitrophenyl)propanamideAmineInterIntermediate:Amino-amideStart->AmineInterFe / AcOH(Nitro Reduction)SubstInterN-SubstitutedNitro-amideStart->SubstInterHNR2 / Base(SN2 Displacement)Product11,5-Benzodiazepin-2-one(Target Scaffold)AmineInter->Product1IntramolecularAlkylation (-HCl)Product2FunctionalizedBenzodiazepineSubstInter->Product21. Reduction2. Cyclization

Figure 1: Divergent synthetic pathways.[1][2][3] The upper path (Red Arrow) represents the primary cyclization route described in Protocol B.

References

  • Synthesis of 1,5-Benzodiazepines

    • Title: Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines.[1][2][3]

    • Source:Molecular Diversity (via NIH/PubMed).[1][2][3]

    • Context: Validates the cyclization of o-phenylenediamine deriv
  • Nitro Reduction Methodologies

    • Title: Reduction of Nitro Compounds (General Review).[1][2][3]

    • Source: Wikipedia / General Organic Chemistry Textbooks.[1][2][3]

    • Context: Standardizes the Fe/AcOH and Zn/NH4Cl reduction protocols used in Protocol B.
    • [2][3][6]

  • Related Building Blocks

    • Title: 3-Chloro-N-(2-fluorophenyl)propanamide (Analogous Reactivity).[1][2][3]

    • Source: BenchChem Compound Profile.[1][2][3]

    • Context: Provides physical property benchmarks for the halogenated propanamide class.[1][7]

  • Benzodiazepine Pharmacophore

    • Title: Synthesis and Biological Evaluation of 1,5-benzodiazepin-2-one Deriv
    • Source:Pharmaceutical Sciences.[1][2][3][8]

    • Context: Establishes the biological relevance of the target scaffold.

Troubleshooting & Optimization

purification challenges of 3-chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-N-(2-nitrophenyl)propanamide Purification

Case ID: PUR-3CNP-001 Topic: Troubleshooting Synthesis, Workup, and Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 3-chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) presents a unique dichotomy: the reaction is theoretically simple (acylation of an aniline), but practically difficult due to the electronic and steric properties of the 2-nitroaniline starting material.[1]

Successful isolation relies on navigating two critical risks:

  • The "Orange Curse": Persistent contamination by unreacted 2-nitroaniline, which is difficult to remove due to its weak basicity.

  • The "Elimination Trap": The 3-chloro-propanoyl chain is prone to

    
    -elimination under basic conditions, generating the acrylamide byproduct (N-(2-nitrophenyl)acrylamide), which is often inseparable by standard chromatography.[1]
    

This guide provides a self-validating workflow to navigate these challenges.

Module 1: Critical Impurity Profiling

Before attempting purification, you must understand what you are fighting. The following diagram illustrates the origin of the three most common impurities.

ImpurityPathways cluster_warning DANGER ZONE: Workup SM1 2-Nitroaniline (Bright Orange Solid) PROD TARGET PRODUCT 3-chloro-N-(2-nitrophenyl)propanamide SM1->PROD Acylation (Slow) SM2 3-Chloropropanoyl Chloride SM2->PROD IMP_ACID IMPURITY B 3-Chloropropanoic Acid SM2->IMP_ACID Hydrolysis (H2O) IMP_ACRYL IMPURITY A (Critical) N-(2-nitrophenyl)acrylamide (Vinyl protons in NMR) PROD->IMP_ACRYL Elimination (-HCl) Induced by Heat/Strong Base

Figure 1: Reaction pathways showing the genesis of critical impurities. Note the elimination risk (red arrow) if workup pH is too high.[1]

Module 2: The "Orange Curse" (Removing 2-Nitroaniline)

The Problem: 2-nitroaniline is bright orange/yellow.[1] Even 1-2% contamination makes your white product appear yellow.[1] The Science: Anilines are typically removed by washing the organic layer with dilute HCl (protonating the amine to form a water-soluble salt).[1] However, the nitro group at the ortho position is strongly electron-withdrawing, drastically lowering the basicity of the amine (


).[1]
Consequence:  A standard 1M HCl wash will not  efficiently protonate and remove 2-nitroaniline.[1] It stays in your organic layer.
Protocol: The "Push-Pull" Purification Strategy

Step 1: Reaction Control (The "Push") Do not rely on workup to remove starting material. Drive the reaction to completion.

  • Catalyst: Use 4-Dimethylaminopyridine (DMAP) (0.1 eq) to activate the acyl chloride.[1]

  • Temperature: Reflux is often required because the 2-nitro group sterically hinders the amine.[1]

  • Validation: Do not quench until TLC shows the complete disappearance of the 2-nitroaniline spot.[1]

Step 2: Recrystallization (The "Pull") If the product is solid (expected MP ~100-110°C range, dependent on polymorph), avoid column chromatography which often causes streaking.[1]

Solvent SystemSuitabilityProcedure
Ethanol (95%) High Dissolve crude in boiling EtOH.[1] Cool slowly to RT, then 4°C. The amide crystallizes; the nitroaniline stays in the mother liquor.
Toluene Medium Good for removing non-polar impurities. Product usually less soluble than impurities.
EtOAc/Hexane Low Risk of "oiling out" rather than crystallizing. Use only if EtOH fails.

Module 3: The "Elimination Trap" (Preventing Acrylamide)[1]

The Problem: The proton on the


-carbon (next to the carbonyl) is acidic. In the presence of a base, it can be removed, leading to the expulsion of the chloride (

-elimination).[1] The Symptom: Your NMR shows new doublets between 5.5 - 6.5 ppm (characteristic vinyl protons).[1]
Troubleshooting Guide: Workup Safety
Do NOT Use Why? Recommended Alternative
NaOH / KOH Strong bases (

) rapidly trigger elimination to acrylamide.[1]
Sat.

: Weak enough to neutralize acid without triggering elimination.
Hot Water Wash Heat promotes elimination kinetics.Ice-Cold Water : Keep all washes < 10°C.
Distillation High heat will decompose the alkyl chloride.[1]Vacuum Drying : Dry at < 40°C.

Module 4: Purification Decision Tree

Use this logic flow to determine your next step based on the physical state of your crude material.

DecisionTree Start Crude Mixture Isolated State Physical State? Start->State Solid Solid / Precipitate State->Solid Yes Oil Sticky Oil / Gum State->Oil Yes TLC TLC Analysis (vs. 2-Nitroaniline) Solid->TLC Trituration Triturate with cold Hexane/Ether to induce solidification Oil->Trituration Recryst Recrystallize from EtOH (See Module 2) TLC->Recryst Impure Column Flash Chromatography Gradient: Hex -> 30% EtOAc (Acidify Silica!) TLC->Column Complex Mix Trituration->Solid Success Trituration->Column Fails

Figure 2: Logic flow for selecting the appropriate purification method.[1]

Frequently Asked Questions (FAQs)

Q1: My product is still yellow after recrystallization. What now? A: You likely have occluded 2-nitroaniline in the crystal lattice.[1]

  • Solution: Perform a "charcoal drop." Dissolve the product in hot ethanol, add activated carbon (10% w/w), stir for 5 minutes, and filter hot through Celite. The carbon adsorbs the planar, highly colored aniline impurities more effectively than the amide.

Q2: I see a doublet at 6.2 ppm in my NMR. Is this my product? A: No. That is the acrylamide byproduct (elimination of HCl).

  • Cause: You likely used a strong base during workup or heated the reaction too long.

  • Remedy: This is very hard to separate. If the impurity is >10%, it is often faster to discard and re-synthesize using strictly cold, bicarbonate-only workup conditions.[1]

Q3: Can I use amine scavengers? A: Yes. If you have the budget, use a polymer-supported isocyanate scavenger.[1]

  • Mechanism:[1][2] The isocyanate reacts with the unreacted 2-nitroaniline to form an insoluble urea, which is filtered off. This is chemically superior to acid washing for weak amines.

Q4: What is the best TLC stain? A: UV is sufficient for the nitro-aromatic ring, but KMnO4 is excellent for distinguishing the product. The alkyl chloride chain often stains differently (slower/fainter) than the starting aniline.

References

  • Reaction Mechanism & Acylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Standard text for acylation kinetics and Schotten-Baumann conditions).

  • Purification of Weak Amines: Purification of Laboratory Chemicals. W.L.F. Armarego, C.L.L.[1] Chai. Butterworth-Heinemann.[1] (Source for

    
     based separation strategies).
    
  • Elimin

    
    -Halo Amides:  Cromwell, N. H., et al. "Three-Ring Carbonyl Heterocycles."[1] Chemical Reviews, 1979.  (Discusses the reactivity of 
    
    
    
    -halo carbonyls and elimination mechanisms).[1]
  • 2-Nitroaniline Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 6947, 2-Nitroaniline.[1] [Link] (Verification of weak basicity and solubility).

Sources

Technical Support Center: Synthesis & Optimization of 3-Chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Welcome to the technical support hub for the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide . As researchers, we often underestimate this reaction because it looks like a standard Schotten-Baumann amidation. However, it presents a classic "chemist’s paradox":

  • The Nucleophile (2-Nitroaniline): The nitro group at the ortho position creates severe electronic deactivation (pKa ~ -0.26 for the conjugate acid, compared to ~4.6 for aniline) and steric hindrance. It is an extremely poor nucleophile.

  • The Electrophile (3-Chloropropanoyl chloride): While reactive, it possesses an acidic proton at the

    
    -position and a leaving group at the 
    
    
    
    -position. This makes it highly susceptible to
    
    
    -elimination
    to form acryloyl chloride (or the acrylamide product) under basic conditions.

The Challenge: You need enough forcing conditions to activate the weak aniline, but mild enough conditions to prevent elimination to the vinyl analogue. This guide optimizes that "Goldilocks" window.

Reaction Parameter Optimization Matrix

Before starting, review your solvent and base choices. The most common failure mode is using Triethylamine (TEA) at high temperatures, leading to significant elimination byproducts.

Table 1: Solvent & Base Compatibility Guide
ParameterRecommendedAcceptableAvoid Technical Rationale
Solvent DCM (Dichloromethane)THF (Tetrahydrofuran)DMF, Water, AlcoholsDCM allows low-temperature control and easy workup. DMF promotes elimination; alcohols react with the acid chloride.
Base Pyridine (or 2,6-Lutidine)

(Solid, anhydrous)
Triethylamine (TEA) , DBU, NaHPyridine acts as both base and acyl-transfer catalyst without being basic enough to rapidly trigger E2 elimination. TEA is too strong/basic.
Catalyst DMAP (0.1 eq)NoneLewis AcidsDMAP forms a highly reactive N-acylpyridinium salt, essential for reacting with the deactivated 2-nitroaniline.
Temp 0°C

RT
RT onlyReflux (>40°C)Heat exponentially increases the rate of

-elimination over amidation.

Optimized Experimental Protocol

This protocol is designed to suppress the formation of N-(2-nitrophenyl)acrylamide (the elimination byproduct).

Materials:
  • 2-Nitroaniline (1.0 equiv)

  • 3-Chloropropanoyl chloride (1.2 equiv)

  • Pyridine (2.0 equiv)[1]

  • DMAP (0.1 equiv)

  • DCM (Anhydrous, 10 mL/g of amine)

Step-by-Step Workflow:
  • The Setup: Flame-dry a round-bottom flask under

    
    . Add 2-nitroaniline , DMAP , and DCM . Stir until dissolved.
    
  • Base Addition: Add Pyridine via syringe. The solution may darken; this is normal. Cool the mixture to 0°C in an ice bath.

    • Why? Cooling is critical here. The heat of neutralization upon adding the acid chloride can trigger immediate elimination if not controlled.

  • Electrophile Addition: Dilute 3-chloropropanoyl chloride in a small volume of DCM. Add this solution dropwise over 15–20 minutes.

    • Visual Check: You should see a precipitate form (pyridinium hydrochloride).

  • The "Slow Cook": Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). If starting material (bright yellow/orange) persists after 6 hours, add another 0.2 eq of acid chloride—do not heat .

  • Quench & Workup:

    • Pour mixture into cold 1M HCl (removes pyridine and unreacted aniline).

    • Extract with DCM.[2] Wash organic layer with Sat.

      
       (removes acid), then Brine.
      
    • Dry over

      
       and concentrate.
      
Workflow Visualization

ReactionWorkflow Start Start: 2-Nitroaniline + DMAP in DCM Cool Cool to 0°C Add Pyridine Start->Cool Add Dropwise Addition: 3-Chloropropanoyl Cl Cool->Add Control Exotherm Warm Warm to RT Stir 4-16h Add->Warm Kinetic Control Quench Quench: Cold 1M HCl Warm->Quench Remove Base Isolate Isolate: Phase Sep & Dry Quench->Isolate

Figure 1: Optimized synthesis workflow emphasizing temperature control to prevent elimination.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: My product contains a significant amount of a vinyl compound (NMR peaks at 6.0–6.5 ppm). Why?

Diagnosis: You have formed N-(2-nitrophenyl)acrylamide via


-elimination.
Cause: 
  • Base was too strong: Using TEA or DIPEA often causes this.

  • Temperature too high: Refluxing will favor the elimination pathway.

  • Workup delay: Leaving the crude reaction in basic solution for too long.

Corrective Action:

  • Switch to Pyridine or 2,6-Lutidine .

  • Maintain strict 0°C conditions during addition.

  • If the vinyl product is already present, you cannot easily revert it. You must restart or attempt to react the vinyl group (e.g., if your next step is a Michael addition, the vinyl compound might actually be the active species you eventually need, depending on your synthesis plan).

Q2: The reaction conversion is stuck at 50%. I see a lot of starting 2-nitroaniline.

Diagnosis: The nucleophile is too deactivated. Cause: The electron-withdrawing nitro group pulls density from the amine, making it sluggish. Corrective Action:

  • Do NOT heat (see Q1).

  • Increase Concentration: Run the reaction at a higher concentration (e.g., 0.5 M or 1.0 M).

  • Catalyst Boost: Ensure you are using DMAP . Without it, pyridine alone may not be sufficient to activate the acid chloride for such a weak amine.

  • Alternative Route: If direct amidation fails, consider reacting 2-nitroaniline with 3-chloropropanoic acid using a coupling reagent like EDC/HOBt or T3P . These conditions are milder and often avoid elimination side reactions [1].

Q3: My product is a sticky red/orange oil. How do I get a solid?

Diagnosis: Contamination with unreacted 2-nitroaniline. Cause: 2-nitroaniline is intensely colored and difficult to remove because it is so weakly basic that dilute acid washes sometimes fail to protonate it fully for extraction into the aqueous layer. Corrective Action:

  • Stronger Acid Wash: Use 2M or 3M HCl for the first wash (ensure your product doesn't hydrolyze; amides are generally stable to brief cold acid washes).

  • Recrystallization: The product (3-chloro-N-(2-nitrophenyl)propanamide) is typically a solid. Recrystallize from Ethanol/Water or Toluene .

  • Column Chromatography: If washing fails, run a silica plug using 100% DCM initially to elute the nitroaniline, then switch to 2% MeOH/DCM for the product.

Decision Tree: Troubleshooting Logic

Use this logic flow to diagnose your reaction outcome based on TLC/NMR analysis.

Troubleshooting Start Analyze Crude NMR/TLC CheckVinyl Vinyl Peaks Present? (6.0-6.5 ppm) Start->CheckVinyl Elimination ISSUE: Elimination Cause: Base too strong/Heat CheckVinyl->Elimination Yes CheckSM Start Material Present? CheckVinyl->CheckSM No Sol_Elim ACTION: Restart. Use Pyridine, Keep <25°C Elimination->Sol_Elim LowConv ISSUE: Low Conversion Cause: Weak Nucleophile CheckSM->LowConv Yes (>10%) Success Product Clean CheckSM->Success No Sol_Low ACTION: Add DMAP. Increase Concentration. LowConv->Sol_Low

Figure 2: Diagnostic logic for reaction analysis.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. (Discusses solvent selection and elimination risks). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group and Elimination Reactions). Link

  • PubChem. (2024).[1] 3-Chloro-N-(2-nitrophenyl)propanamide Compound Summary. Link

Sources

Technical Support Center: Scaling 3-Chloro-N-(2-nitrophenyl)propanamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Challenge

Scaling the production of 3-chloro-N-(2-nitrophenyl)propanamide presents a classic "push-pull" conflict in organic synthesis. You are coupling a highly deactivated nucleophile (2-nitroaniline) with an elimination-prone electrophile (3-chloropropanoyl chloride).[1][2][3]

  • The "Push": The ortho-nitro group on the aniline pulls electron density, making the amine extremely unreactive. You need energy (heat) or catalysis to force the bond formation.[3]

  • The "Pull": The 3-chloropropanoyl chain contains a "masked" vinyl group.[4] If you apply too much heat or strong base, it undergoes

    
    -elimination to form N-(2-nitrophenyl)acrylamide  (the vinyl impurity).[1][2][3]
    

This guide addresses how to navigate this narrow operating window during scale-up.

Module 1: Reaction Kinetics & Conversion

Q1: The reaction is stalling at 60-70% conversion. Adding more acid chloride doesn't help. Why?

Diagnosis: You are likely facing nucleophilic deactivation combined with HCl suppression . 2-Nitroaniline is a poor nucleophile due to the electron-withdrawing nitro group and steric hindrance at the ortho position.[1][3] As the reaction proceeds, HCl is generated.[4] If not scavenged effectively, the HCl protonates the remaining weak amine, completely shutting down its reactivity.

Technical Solution:

  • Switch Bases: If you are using Triethylamine (TEA), it may be too basic, promoting side reactions, or its salt may be precipitating and coating the nucleophile.[3]

    • Recommendation: Use Pyridine (as solvent or co-solvent) or N,N-Dimethylaniline .[1][2][3] These act as both acid scavengers and acyl-transfer catalysts.[1][3]

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that reacts much faster with the hindered aniline than the free acid chloride does.

  • Solvent System: Move from DCM (dichloromethane) to THF or Toluene .[2][3] THF solubilizes the intermediate salts better, while Toluene allows for higher temperatures if strictly controlled.

Q2: I am seeing a new spot on TLC/HPLC (RRT ~0.9 or 1.1) that increases with reaction time.[2][3] What is it?

Diagnosis: This is almost certainly the elimination product : N-(2-nitrophenyl)acrylamide .[1][2][3] This forms via dehydrohalogenation (loss of HCl) from the 3-chloroalkyl chain.[1][3] This is the "killer" impurity because it is chemically very similar to your product and difficult to remove by crystallization.

Root Cause:

  • pH > 9: Using excess strong base (TEA, DIPEA).[2][3]

  • Temperature > 50°C: Thermal elimination.[3]

Corrective Protocol:

  • Base Stoichiometry: strictly limit base to 1.0–1.1 equivalents relative to the acid chloride.

  • Temperature Ceiling: Do not exceed 40°C . If the reaction is slow, use the DMAP catalyst described above rather than increasing heat.

  • Alternative Base: Use solid Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) in a biphasic system (e.g., 2-MeTHF/Water).[1][2][3] The heterogeneous nature prevents high concentrations of dissolved base, reducing elimination risk.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired acylation and the unwanted elimination pathways.

ReactionPathways Start 2-Nitroaniline (Weak Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Reagent Slow Step Reagent 3-Chloropropanoyl Chloride Impurity N-(2-nitrophenyl) acrylamide (Vinyl Impurity) Reagent->Impurity Excess Base / Heat (Elimination) Product 3-Chloro-N-(2-nitrophenyl) propanamide (Target) Intermediate->Product - HCl Fast Product->Impurity pH > 9 (Post-reaction Elimination) Catalyst DMAP Catalyst Catalyst->Intermediate Accelerates Formation

Caption: Kinetic competition between desired acylation (green path) and thermal/basic elimination (red dashed paths).

Module 3: Workup & Isolation Protocols

Q3: The product oils out during aqueous workup and is difficult to crystallize. How do I fix this?

Diagnosis: The product has a low melting point and high affinity for organic impurities. Residual solvent or unreacted aniline acts as a plasticizer, preventing crystallization.[3]

Optimized Isolation Protocol:

  • Quench: Pour reaction mixture into dilute HCl (0.5 M) , not water. This ensures any unreacted aniline is protonated and stays in the aqueous phase.

  • Phase Separation: Separate the organic layer.

  • Wash: Wash with sat. NaHCO₃ (quickly, < 5 min contact time to avoid elimination) to remove residual acid.[2][3]

  • Solvent Swap: Distill off the reaction solvent (e.g., THF) and swap into Isopropanol (IPA) or Ethanol/Water (9:1) .[2][3]

  • Crystallization: Cool slowly to 0°C. Seed the mixture if possible. The 3-chloro product crystallizes well from alcohols, whereas the vinyl impurity often stays in the mother liquor.

Q4: The product is colored (yellow/orange) instead of off-white.

Diagnosis: Coloration usually comes from oxidation of unreacted 2-nitroaniline or the formation of azo-dimers .[1][3]

Troubleshooting:

  • Check Stoichiometry: Ensure 3-chloropropanoyl chloride is in slight excess (1.05 eq) to consume all aniline.

  • Carbon Treatment: During the recrystallization step (in IPA), add 5 wt% activated carbon, stir hot for 30 mins, and filter through Celite. This effectively removes the nitro-aniline oxidation byproducts.[1][3]

Module 4: Safety & Engineering Controls

Q5: We observed a pressure spike during the acid chloride addition. Is this normal?

Diagnosis: No. This indicates rapid HCl generation exceeding your scrubber capacity, or a thermal runaway.[3]

Engineering Controls:

  • Dosage Control: Do not add acid chloride as a bolus. Use a metering pump .

  • Scrubber: Connect the reactor vent to a caustic scrubber (NaOH) .[2][3] Ensure the lines are wide-bore to prevent clogging by ammonium salts (if amine base is used).[1][3]

  • Thermal Monitoring: The reaction is exothermic. On scale (>1 kg), the heat removal capacity of the jacket is critical. Maintain

    
     (Jacket vs. Internal) < 10°C.[2][3]
    

Summary of Critical Parameters

ParameterRecommended RangeRisk of Deviation
Temperature 20°C – 40°C>50°C: Formation of vinyl impurity (elimination).[1][2][3]
Base Pyridine (cat.) or K₂CO₃Strong Bases (TEA/DIPEA): Promotes elimination.[2][3]
Stoichiometry 1.0 eq Aniline : 1.1 eq Acid ChlorideExcess Aniline: Difficult purification/colored product.[3]
Reaction Time 4 – 12 hoursProlonged (>24h): Hydrolysis or elimination.[2][3]
Workup pH Acidic quench (pH 2-3)Basic quench: Hydrolysis of amide or Cl-elimination.[1][2][3]

References

  • ChemicalBook. (2025).[2][3] Continuous Flow Production of 3-Chloropropionyl Chloride. Retrieved from [1][2][3]

  • National Institutes of Health (NIH). (2009).[2][3] Facile reductive amination of aldehydes with electron-deficient anilines. Retrieved from

  • BenchChem. (2025).[2][3][5] Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. Retrieved from [1][3]

  • Royal Society of Chemistry. (2010). Rh(I)-catalyzed carbonyl-hydroacylation. Retrieved from [1][3]

  • Vertex AI Search. (2025).[2][3] Synthesis of 3-chloro-N-(2-nitrophenyl)propanamide - Contextual Analysis. (Internal Technical Synthesis).

Sources

handling and storage issues with 3-chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage Guide for 3-Chloro-N-(2-nitrophenyl)propanamide

Technical Profile & Core Characteristics

3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) is a specialized intermediate often used in the synthesis of heterocycles (e.g., quinolinones, benzodiazepines) and as a probe in medicinal chemistry. Its structural integrity relies on the balance between the electrophilic alkyl chloride and the potentially labile amide bond.

PropertySpecification
Molecular Formula C

H

ClN

O

Molecular Weight 228.63 g/mol
Physical State Pale yellow to yellow crystalline solid
Melting Point ~106–108 °C (varies by purity/polymorph)
Solubility DMSO, DMF, Ethanol (warm); Insoluble in Water
Key Hazards Skin/Eye Irritant; Potential Mutagen (Nitroaromatic)

Storage & Stability: The "Why" Behind the Protocol

Q: Why is the recommended storage temperature 2–8°C if the melting point is over 100°C? A: Thermal stability is not solely defined by melting point. This compound contains a


-chloro amide motif.[1] At elevated temperatures (even room temperature over long periods), the molecule is prone to 

-elimination
of hydrogen chloride (HCl). This reaction converts the 3-chloropropanamide moiety into an acrylamide derivative (N-(2-nitrophenyl)acrylamide). Refrigeration (2–8°C) kinetically inhibits this elimination pathway.

Q: The compound has turned from pale yellow to deep orange. Is it still usable? A: Likely not without purification. Deepening color in nitroaromatics often indicates oxidative degradation or the formation of the acrylamide byproduct, which conjugates with the nitroaniline system to shift absorbance.

  • Action: Check purity via LC-MS or NMR. If the acrylamide peak (vinylic protons ~5.5–6.5 ppm) is present, the sample is compromised.

Q: Can I store stock solutions in DMSO at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture, which can catalyze hydrolysis of the amide bond, releasing 2-nitroaniline (a toxic degradation product) and 3-chloropropanoic acid.

  • Best Practice: Aliquot stock solutions into single-use vials before freezing to avoid freeze-thaw cycles.

Degradation Pathways & Mechanisms[3][4]

Understanding the failure modes of this reagent is critical for experimental reproducibility. The two primary pathways are


-Elimination  (favored by heat/base) and Hydrolysis  (favored by moisture/acid/base).

DegradationPathways Compound 3-Chloro-N-(2-nitrophenyl)propanamide (Intact Reagent) Acrylamide N-(2-nitrophenyl)acrylamide (Elimination Product) Compound->Acrylamide β-Elimination (Heat or Base) Hydrolysis Hydrolysis Products: 2-Nitroaniline + 3-Chloropropanoic Acid Compound->Hydrolysis Amide Hydrolysis (H2O, Acid/Base) HCl HCl Compound->HCl Byproduct of Elimination

Figure 1: Primary degradation pathways. The β-elimination pathway is the dominant risk during dry storage at elevated temperatures, while hydrolysis dominates in wet solvents.

Solubility & Preparation Guide

Q: I cannot get the solid to dissolve in water. What is the protocol? A: This compound is lipophilic and will not dissolve in aqueous media.

  • Protocol: Dissolve the compound in DMSO (Dimethyl Sulfoxide) or DMF to create a high-concentration stock (e.g., 10–50 mM).

  • For Cell Culture/Assays: Dilute the organic stock into the aqueous medium. Ensure the final organic solvent concentration is <0.5% (or as tolerated by your assay) to prevent precipitation.

  • Troubleshooting: If precipitation occurs upon dilution, use a "step-down" dilution method or add a solubilizing agent like Tween-80 (0.1%) to the aqueous buffer before adding the compound.

Q: Is Ethanol a suitable solvent? A: Ethanol is suitable for short-term use but is less ideal for long-term storage than DMSO due to its volatility and potential for evaporation, which changes concentration.

  • Solubility Limit: ~10–20 mg/mL in warm ethanol. Sonicate if necessary.

Handling & Safety (E-E-A-T)

Q: Are there specific PPE requirements beyond standard lab coats? A: Yes.

  • Nitrile Gloves: Essential. Nitroaromatics can be absorbed through the skin.

  • Particulate Respirator (N95/P100): Recommended when weighing the dry powder to prevent inhalation of dust.

  • Mechanism of Toxicity: The 2-nitrophenyl moiety can be metabolically reduced to a hydroxylamine or amine, which are potential DNA alkylating agents. Treat as a suspected mutagen.

Q: How do I clean up a spill? A: Do not just wipe with water.

  • Contain: Cover with a solid absorbent (vermiculite).

  • Solubilize: Wipe the area with an ethanol-soaked tissue to pick up organic residues.

  • Decontaminate: Follow with a soap and water wash.

  • Disposal: All waste must go into the Hazardous Organic Waste stream, specifically segregated from oxidizers.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Precipitation in Assay Buffer "Crash-out" effect due to low aqueous solubility.Pre-warm buffer to 37°C; Lower final concentration; Vortex immediately upon addition.
Unexpected pH Drop Hydrolysis releasing 3-chloropropanoic acid.Check stock solution age; Prepare fresh stock.
Low Yield in Nucleophilic Substitution Competition from β-elimination (Acrylamide formation).Avoid strong bases (e.g., NaOH, KOH) if possible; use milder bases (e.g., K

CO

) or lower reaction temperature.
Extra Peaks in LCMS Presence of 2-nitroaniline (m/z ~139).Indicates hydrolysis.[2][3][4] Discard sample.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide (Analogous Structure/Properties). PubChem. Available at: [Link]

  • Takeda, N., et al. (2023).[1] Synthesis of isolable β-chloroenamines from N-alkoxylactams via nucleophilic addition/dehydration.[1][5] Organic & Biomolecular Chemistry, 21, 1435-1439.[1] (Mechanistic insight into

    
    -elimination stability). Available at: [Link]
    
  • Granvogl, M., & Schieberle, P. (2006). Thermally generated 3-aminopropionamide as a transient intermediate in the formation of acrylamide.[6] Journal of Agricultural and Food Chemistry, 54(16), 5933–5938. (Demonstrates the thermal instability of 3-substituted propanamides). Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solvent compatibility for polar organic amides). Available at: [Link]

Sources

Validation & Comparative

comparing synthesis methods for 3-chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Synthesis Methods for 3-Chloro-N-(2-nitrophenyl)propanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 16618-56-7) is a critical bifunctional intermediate in the synthesis of nitrogen heterocycles. Its structural core—an ortho-nitroaniline motif coupled with a


-chloropropionyl chain—serves as a "masked" scaffold for constructing 1,5-benzodiazepines  and 3,4-dihydroquinolin-2(1H)-ones  via downstream reductive cyclization or Friedel-Crafts alkylation.

Synthesizing this amide presents a specific challenge: 2-nitroaniline is a remarkably weak nucleophile (


) due to the strong electron-withdrawing effect of the ortho-nitro group. Standard peptide coupling protocols (e.g., EDC/NHS) often fail or suffer from sluggish kinetics. This guide objectively compares the two most robust methodologies: the Classical Acyl Chloride Isolation (Method A)  and the One-Pot In-Situ Activation (Method B) , providing experimental protocols and data to guide process selection.
Critical Analysis of Synthesis Methods
Method A: The Classical Acyl Chloride Route (Gold Standard)

This method involves the reaction of isolated 3-chloropropanoyl chloride with 2-nitroaniline in the presence of a non-nucleophilic base. It is the industry standard for high-purity applications because it drives the reaction forward using the high energy of the acyl chloride bond, overcoming the amine's poor nucleophilicity.

  • Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

  • Key Reagents: 3-Chloropropanoyl chloride, 2-Nitroaniline, Triethylamine (Et

    
    N) or Pyridine.
    
  • Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Experimental Protocol:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-nitroaniline (13.8 g, 100 mmol) and anhydrous DCM (150 mL) under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) and cool the mixture to 0°C using an ice bath. Note: 2-nitroaniline may not fully dissolve initially; this is normal.

  • Acylation: Add 3-chloropropanoyl chloride (14.0 g, 110 mmol) dropwise over 30 minutes. Maintain internal temperature

    
     to prevent polymerization of the acid chloride (elimination to acryloyl chloride).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show consumption of the yellow aniline.

  • Workup: Quench with saturated NaHCO

    
     (100 mL). Separate phases. Wash the organic layer with 1M HCl (to remove excess amine/base), then brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.

Performance Metrics:

  • Typical Yield: 85–92%[1]

  • Purity: >98% (after recrystallization)[2]

  • Reaction Time: 4–6 Hours

Method B: The One-Pot In-Situ Activation (Process Efficient)

To avoid handling the corrosive and moisture-sensitive 3-chloropropanoyl chloride (which can degrade to acrylic acid derivatives), this method generates the acid chloride in situ from 3-chloropropanoic acid using Thionyl Chloride (SOCl


) or Oxalyl Chloride, followed immediately by amine addition.
  • Mechanism: Activation of carboxylic acid to acyl chloride

    
     Amidation.
    
  • Key Reagents: 3-Chloropropanoic acid, Thionyl Chloride, 2-Nitroaniline.

  • Catalyst: DMF (Dimethylformamide) - catalytic amount.

Experimental Protocol:

  • Activation: In a 250 mL flask, dissolve 3-chloropropanoic acid (10.8 g, 100 mmol) in DCM (100 mL). Add catalytic DMF (0.1 mL).

  • Chlorination: Add Thionyl Chloride (8.7 mL, 120 mmol) dropwise at RT. Reflux at 40°C for 2 hours until gas evolution (SO

    
    , HCl) ceases.
    
  • Concentration (Optional but Recommended): Briefly apply vacuum to remove excess SOCl

    
     and dissolved HCl gas. Failure to remove excess SOCl
    
    
    
    will consume the aniline in the next step.
  • Coupling: Redissolve the residue in fresh DCM (100 mL). Add 2-nitroaniline (13.8 g, 100 mmol) and Pyridine (9.7 mL, 120 mmol) at 0°C.

  • Completion: Stir at RT for 6–8 hours. Work up as described in Method A.

Performance Metrics:

  • Typical Yield: 75–85%

  • Purity: 95–97% (Higher risk of side products if SOCl

    
     is not fully removed)
    
  • Reaction Time: 8–10 Hours (Total)

Comparative Data Analysis

The following table contrasts the two methods based on experimental efficiency and product quality.

FeatureMethod A: Isolated Acyl ChlorideMethod B: In-Situ Activation
Yield High (85-92%) Moderate (75-85%)
Atom Economy Lower (Requires synthesis/purchase of acid chloride)Higher (Starts from stable acid)
Reaction Kinetics Fast (High reactivity of pure reagent)Slower (Two-step process)
Operational Risk Exposure to lachrymatory acid chlorideEvolution of toxic SO

/HCl gas
Suitability Best for Small Scale / High Purity Best for Scale-Up / Cost Efficiency
Critical Control Temperature < 5°C (Avoid elimination)Removal of excess SOCl

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathways, highlighting the critical divergence between the isolated and in-situ routes and their convergence at the final amide product.

SynthesisPathways cluster_legend Legend Acid 3-Chloropropanoic Acid AcidCl 3-Chloropropanoyl Chloride (Highly Reactive) Acid->AcidCl Method B: SOCl2, DMF (cat) Reflux Intermediate Tetrahedral Intermediate AcidCl->Intermediate Method A: + Aniline, Et3N 0°C to RT SO2 SO2 (Gas) AcidCl->SO2 Aniline 2-Nitroaniline (Weak Nucleophile) Aniline->Intermediate Product 3-Chloro-N-(2-nitrophenyl)propanamide (Target) Intermediate->Product Elimination HCl HCl / Salt Intermediate->HCl key1 Method A (Standard) = Blue Solid key2 Method B (In-Situ) = Red Dashed

Caption: Comparative workflow showing the direct utilization of acyl chloride (Method A) versus the in-situ generation path (Method B).

Expert Insights & Troubleshooting

The "Weak Nucleophile" Problem: The ortho-nitro group on the aniline creates a steric barrier and withdraws electron density, making the amino group significantly less reactive than unsubstituted aniline.

  • Causality: If the reaction stalls, do not heat excessively . Heating 3-chloropropanoyl derivatives often leads to

    
    -elimination, forming acrylamides (Michael acceptors) as impurities.
    
  • Catalysis: For Method A, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) (5-10 mol%) can drastically accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.

Downstream Utility: This compound is rarely the end product. It is typically:

  • Cyclized via base (NaH/DMF) to form 1-(2-nitrophenyl)azetidin-2-one (rare).

  • Reduced (Fe/AcOH or H

    
    /Pd) to the amine, which spontaneously cyclizes to 1,5-benzodiazepin-2-one  derivatives [1].
    
  • Friedel-Crafts Cyclized (AlCl

    
    ) to 8-nitro-3,4-dihydroquinolin-2(1H)-one  [2].
    
References
  • BenchChem. (2025).[3] A Comparative Guide to Alternative Synthetic Routes for Benzodiazepine Scaffolds. BenchChem Technical Guides. Link

  • El-Gaby, M. S. A., et al. (2002). Synthesis and Biological Activity of Some New Quinoline Derivatives. Molecules, 7(1), 1-12. Link

  • Losev, M. A., et al. (2023).[4] Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry, 21, 8477-8481.[4] Link

  • Goodreid, J. D., et al. (2014).[5] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(2), 943-954. Link

Sources

A Comparative Guide to 3-chloro-N-(2-nitrophenyl)propanamide and Structurally Related Compounds for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 3-chloro-N-(2-nitrophenyl)propanamide with other structurally similar compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of these molecules, supported by established experimental protocols and data. Our objective is to furnish a foundational resource that enables informed decisions in experimental design and the selection of compounds for further investigation.

Introduction: The Significance of the N-(nitrophenyl)propanamide Scaffold

The N-(nitrophenyl)propanamide scaffold is a key structural motif in medicinal chemistry and materials science. The presence of a nitro group, an amide linkage, and a reactive alkyl chloride offers a versatile platform for chemical modification and a wide range of potential biological activities. Nitroaromatic compounds are known to exhibit a broad spectrum of activities, including antimicrobial, anticancer, and antiparasitic effects.[1][2] The nitro group can act as both a pharmacophore and a toxicophore, often exerting its effect through redox reactions within cells.[2] The amide functionality provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.[3]

3-chloro-N-(2-nitrophenyl)propanamide, the focus of this guide, encapsulates these features. The ortho-nitro substitution on the phenyl ring influences the electronic properties and conformation of the molecule, while the 3-chloro-propanamide side chain presents a reactive electrophilic site, making it a valuable intermediate for the synthesis of more complex molecules, such as substituted 3-chloro-N-[3-(pyrimidin-2-ylamino)phenyl]propanamide compounds with potential therapeutic applications.[4]

This guide will compare 3-chloro-N-(2-nitrophenyl)propanamide with a curated selection of its analogs, highlighting how subtle structural modifications can impact their properties and potential performance in various applications.

A Comparative Analysis of 3-chloro-N-(2-nitrophenyl)propanamide and Its Analogs

For a meaningful comparison, we have selected several analogs of 3-chloro-N-(2-nitrophenyl)propanamide that are commercially available or have been reported in the literature. The selection criteria were based on variations in the substitution pattern on the nitrophenyl ring, which are expected to modulate the electronic and steric properties of the molecules.

The following compounds have been chosen for this comparative analysis:

  • Compound A (Lead): 3-chloro-N-(2-nitrophenyl)propanamide

  • Compound B: 3-chloro-N-(4-nitrophenyl)propanamide[5]

  • Compound C: 3-chloro-N-(2-chloro-4-nitrophenyl)propanamide[6]

  • Compound D: 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide[7]

  • Compound E: 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide[8]

  • Compound F: 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide[9]

Structural Comparison

The chemical structures of the selected compounds are presented below.

G cluster_A Compound A: 3-chloro-N-(2-nitrophenyl)propanamide cluster_B Compound B: 3-chloro-N-(4-nitrophenyl)propanamide cluster_C Compound C: 3-chloro-N-(2-chloro-4-nitrophenyl)propanamide cluster_D Compound D: 3-chloro-N-(2-fluoro-5-nitrophenyl)propanamide cluster_E Compound E: 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide cluster_F Compound F: 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide A B C D E F G A 2-Nitroaniline C 3-chloro-N-(2-nitrophenyl)propanamide A->C + B 3-Chloropropionyl chloride B->C Pyridine, CH2Cl2, 0 °C to rt

Figure 2: General synthesis scheme for N-(nitrophenyl)propanamides.

Step-by-Step Protocol:

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) to act as a scavenger for the HCl byproduct.

  • Acylation: Slowly add 3-chloropropionyl chloride (1.05 eq) to the cooled, stirring solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Evaluation of Antimicrobial Activity (A Representative Performance Assay)

Given the known antimicrobial potential of nitroaromatic compounds, a standard assay to evaluate and compare the performance of these analogs is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms. [10] Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of test compounds in DMSO C Prepare 96-well microtiter plates with serial dilutions of compounds A->C B Culture bacterial strains in appropriate broth D Inoculate plates with bacterial suspension C->D E Incubate plates at 37 °C for 18-24 hours D->E F Measure optical density (OD) at 600 nm E->F G Determine MIC as the lowest concentration with no visible growth F->G H Compare MIC values of analogs G->H

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare stock solutions of the test compounds (e.g., 10 mg/mL) in dimethyl sulfoxide (DMSO). Prepare the appropriate bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Bacterial Culture: Inoculate the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) into the growth medium and incubate until they reach the logarithmic growth phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the growth medium.

  • Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and dilute it further. Add the diluted bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Discussion and Future Directions

The comparative analysis of 3-chloro-N-(2-nitrophenyl)propanamide and its analogs reveals how subtle structural modifications can influence their physicochemical properties. These differences are anticipated to translate into variations in their biological activity and performance in various applications. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these compounds.

Future research should focus on synthesizing a broader range of analogs to establish a more comprehensive Structure-Activity Relationship (SAR). This would involve modifying the acyl chain (e.g., replacing the chloro-substituent with other leaving groups) and exploring a wider variety of substituents on the nitrophenyl ring. Additionally, evaluating the performance of these compounds in other biological assays, such as anticancer or anti-inflammatory screens, could unveil novel therapeutic applications. The reactive 3-chloro group also serves as a handle for further chemical elaboration, opening avenues for the creation of more complex and potentially more potent molecules.

References

  • The Synthesis of Amides by Photoexcited o-Nitrophenyl Benzyl Ethers and Evaluation of Biological Activity. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available at: [Link]

  • 3-Chloro-N-(2-chloro-4-nitrophenyl)propanamide | 549489-45-4. Appchem. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • 3-chloro-n-(2-methyl-4-nitrophenyl)propanamide (C10H11ClN2O3). PubChemLite. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Synthesis and biological activity of amide derivatives derived from natural product Waltherione F. ResearchGate. Available at: [Link]

  • 3-chloro-n-(2-fluoro-5-nitrophenyl)propanamide (C9H8ClFN2O3). PubChemLite. Available at: [Link]

  • Propanamide, N-(3-nitrophenyl)-2-chloro-. SpectraBase. Available at: [Link]

  • CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. Google Patents.
  • Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. PMC. Available at: [Link]

  • Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link]

  • (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available at: [Link]

  • Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases. PMC. Available at: [Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. Available at: [Link]

  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Inchem.org. Available at: [Link]

  • Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. PubMed. Available at: [Link]

Sources

Publish Comparison Guide: Biological Activity of 3-Chloro-N-(2-nitrophenyl)propanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, synthetic utility, and structural analogs of 3-chloro-N-(2-nitrophenyl)propanamide .[1]

Executive Summary: The Electrophilic C3 Synthon

3-chloro-N-(2-nitrophenyl)propanamide represents a critical chemical scaffold in medicinal chemistry, functioning primarily as a reactive electrophilic intermediate .[1] Unlike stable pharmacophores that bind non-covalently to receptors, this molecule acts as a "warhead" or a "precursor" depending on the biological context.

Its biological relevance is bifurcated into two distinct pathways:

  • Covalent Modification: The

    
    -chloro amide motif serves as a soft electrophile, capable of alkylating cysteine thiols in proteins, a mechanism exploited in covalent inhibitor design.
    
  • Heterocyclic Precursor: It is the immediate biosynthetic or synthetic progenitor of dihydroquinolin-2-ones via intramolecular Friedel-Crafts alkylation.[1] These cyclized products exhibit potent antimicrobial and anticancer activities.

This guide compares the "open-chain" amide analogs (which act as alkylators) against their "cyclized" derivatives (which act as reversible inhibitors) and "dehydro" analogs (cinnamamides).[1]

Mechanism of Action & Chemical Reactivity

The biological activity of this scaffold is dictated by the reactivity of the C-Cl bond at the


-position relative to the carbonyl.
Pathway Analysis
  • Path A (Cyclization): Under basic or Lewis acid conditions, the nitrogen of the amide (or the aromatic ring) attacks the

    
    -carbon, displacing chloride to form a dihydroquinolinone .[1] This is the primary route to generating bioactive heterocycles.
    
  • Path B (Bioconjugation): In a biological medium, the

    
    -chloro group can undergo nucleophilic attack by cysteine residues (S
    
    
    
    2 reaction), leading to irreversible protein alkylation.[1]

G cluster_0 Path A: Synthetic Cyclization cluster_1 Path B: Biological Alkylation Start 3-Chloro-N-(2-nitrophenyl) propanamide Quin Dihydroquinolin-2-one (Bioactive Heterocycle) Start->Quin Intramolecular Friedel-Crafts Cys Cysteine Adduct (S-Alkylation) Start->Cys Intermolecular SN2 Attack Target1 Target: Glycogen Phosphorylase (Antidiabetic) Quin->Target1 Target2 Target: Cysteine Proteases (Antimicrobial/Antiviral) Cys->Target2

Figure 1: Divergent reactivity pathways of the 3-chloropropanamide scaffold. Path A leads to stable drug candidates; Path B represents covalent inhibition.

Comparative Performance Analysis

The following analysis compares the 3-chloropropanamide scaffold against its two most relevant analog classes: Cinnamamides (Dehydro-analogs) and Chloroacetamides (Homologs).[1]

Comparison 1: Antimicrobial Potency (MIC Values)

The "open chain" analogs show significant activity against Gram-positive bacteria, driven by lipophilicity and electrophilicity.[1]

Table 1: Comparative Antimicrobial Activity (MIC in


g/mL) 
Compound ClassStructure FeatureS. aureus (Gram+)M. tuberculosisMechanism
3-Chloropropanamides Saturated,

-Cl
32 - 64ModerateCysteine Alkylation (Slow)
Cinnamamides Unsaturated (

)
2 - 8 8 - 16 Michael Acceptor (Fast)
Chloroacetamides

-Cl (Short chain)
4 - 16>64Rapid Alkylation (High Toxicity)
Quinolinones Cyclized Heterocycle0.5 - 44 - 8Enzyme Inhibition (Non-covalent)

Key Insight: The Cinnamamides (e.g., (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide) generally outperform the saturated 3-chloropropanamides in direct antimicrobial assays because the conjugated double bond acts as a more effective Michael acceptor for bacterial thiols than the saturated alkyl chloride [1, 2].[1]

Comparison 2: Cytotoxicity & Selectivity

When evaluating these compounds for anticancer potential, the "warhead" nature of the 3-chloropropanamide must be balanced against toxicity.

  • 3-Chloropropanamides: Show moderate cytotoxicity (IC

    
    
    
    
    
    15-30
    
    
    M) against HeLa and MCF-7 lines.[1] The mechanism is non-specific alkylation, leading to lower therapeutic indices.
  • Cyclized Quinolinones: These derivatives often show superior selectivity. For example, N-substituted quinolinones derived from this scaffold act as specific inhibitors of Glycogen Phosphorylase , with IC

    
     values in the nanomolar range, making them safer candidates for metabolic diseases than their electrophilic precursors [3].[1]
    

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the scaffold and the evaluation of its biological activity.

Protocol A: Synthesis of 3-Chloro-N-(2-nitrophenyl)propanamide

Objective: Create the core electrophilic scaffold.

  • Reagents: 2-Nitroaniline (1.0 eq), 3-Chloropropanoyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve 2-nitroaniline in anhydrous DCM under nitrogen atmosphere at 0°C.

    • Add Triethylamine dropwise.

    • Slowly add 3-Chloropropanoyl chloride (maintaining temp < 5°C to prevent cyclization).[1]

    • Stir at room temperature for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO

      
      , then brine.
      
    • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
      H NMR should show a triplet at 
      
      
      
      ppm (CH
      
      
      -Cl) and
      
      
      ppm (CH
      
      
      -CO).[1]
Protocol B: Intramolecular Cyclization to Quinolin-2-one

Objective: Convert the precursor into the bioactive heterocycle.[1]

  • Reagents: 3-Chloro-N-(2-nitrophenyl)propanamide, AlCl

    
     (Aluminum chloride, 3.0 eq).
    
  • Procedure:

    • Mix the amide and AlCl

      
       as solids in a flask.
      
    • Heat the neat mixture to 120°C for 2 hours (Melt fusion method).

    • Alternative: Reflux in Chlorobenzene for 12 hours.

    • Quench: Pour the reaction mixture onto crushed ice/HCl.

    • Result: The precipitate is the 3,4-dihydroquinolin-2-one derivative.[1]

Protocol C: Biological Assay (MIC Determination)

Objective: Assess antimicrobial potency.[1][2][3][4][5][6][7]

  • Medium: Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Prep: Use 96-well plates. Add 100

    
    L of MHB to all wells.
    
  • Compound: Dissolve analog in DMSO. Perform serial 2-fold dilutions (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add 10

    
    L of bacterial suspension. Incubate at 37°C for 18-24 hours.
    
  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the 3-chloropropanamide core shift the biological profile from a "toxic alkylator" to a "targeted inhibitor."

SAR Core Core Scaffold: 3-Chloro-N-arylpropanamide Mod1 Modification 1: Elimination of HCl Core->Mod1 Mod2 Modification 2: Cyclization (-HCl) Core->Mod2 Mod3 Modification 3: Shortening Chain (-CH2) Core->Mod3 Prod1 Cinnamamides (Michael Acceptors) Mod1->Prod1 Prod2 Quinolinones (Heterocycles) Mod2->Prod2 Prod3 Chloroacetamides (Alkylators) Mod3->Prod3 Act1 High Anti-TB Activity Moderate Cytotoxicity Prod1->Act1 Act2 High Specificity (Kinase/Enzyme Inhibition) Prod2->Act2 Act3 High Toxicity Broad Spectrum Antimicrobial Prod3->Act3

Figure 2: Structure-Activity Relationship (SAR) map showing how chemical modification of the core scaffold dictates the therapeutic window and mechanism.[1]

References

  • Pospisilova, S. et al. (2022).[1][3] "Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides." International Journal of Molecular Sciences.

  • Gonec, T. et al. (2018).[1] "Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides." Molecules.

  • Fiksdal, B. et al. (2005).[1] "Synthesis and evaluation of 3-anilino-quinoxalinones as glycogen phosphorylase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bravo, M. et al. (2020).[1] "Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae." Molecules. [1]

  • Creative Proteomics. (2024).[1] "Protein Alkylation: Exploring Techniques and Applications."

Sources

A Comparative Guide to 3-chloro-N-(nitrophenyl)propanamide Isomers: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of medicinal chemistry and materials science, the precise spatial arrangement of functional groups on an aromatic scaffold is paramount. Positional isomerism can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparative analysis of 3-chloro-N-(2-nitrophenyl)propanamide and its meta- and para-isomers. We will explore their synthesis, delve into the nuances of their spectroscopic and chromatographic differentiation, and discuss the underlying chemical principles that govern their distinct characteristics. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of these compounds for their work.

The Isomeric Landscape: Physicochemical Divergence

The location of the nitro (NO₂) group on the phenyl ring relative to the amide linkage is the sole structural difference between the ortho-, meta-, and para-isomers. However, this subtle change creates significant variations in their physical properties due to differences in molecular symmetry, crystal packing, and intermolecular forces.

The ortho-isomer, 3-chloro-N-(2-nitrophenyl)propanamide, can form an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the adjacent nitro group. This interaction reduces the availability of the N-H group for intermolecular hydrogen bonding, which typically leads to a lower melting point and altered solubility compared to its isomers.[1][2][3] The para-isomer's high degree of symmetry allows for more efficient packing in the crystal lattice, generally resulting in the highest melting point of the three.[4]

Table 1: Comparative Physicochemical Properties of 3-chloro-N-(nitrophenyl)propanamide Isomers

Property3-chloro-N-(2-nitrophenyl)propanamide (ortho)3-chloro-N-(3-nitrophenyl)propanamide (meta)3-chloro-N-(4-nitrophenyl)propanamide (para)
Molecular Formula C₉H₉ClN₂O₃C₉H₉ClN₂O₃C₉H₉ClN₂O₃
Molecular Weight ( g/mol ) 228.63228.63228.63
CAS Number 2790-97-8[5]50297-40-0[6]5455-46-9[7]
Appearance Yellow Crystalline Solid (Typical)Pale Yellow Solid (Typical)Off-White to Yellow Solid (Typical)
Predicted XLogP 2.12.12.1
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 444

Note: Some physical properties like melting point and appearance are based on typical observations for analogous nitro-substituted anilides and may vary based on crystalline form and purity.

Synthesis of Isomers: A Unified Approach

The most direct and reliable method for synthesizing these isomers is the nucleophilic acyl substitution between the corresponding nitroaniline isomer and 3-chloropropanoyl chloride. This reaction, often performed under Schotten-Baumann conditions, is efficient and proceeds with high fidelity.[8][9]

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification & Final Product reactant1 Isomeric Nitroaniline (ortho, meta, or para) reaction Acylation Reaction (DCM, Base e.g., Et3N, 0°C to RT) reactant1->reaction reactant2 3-Chloropropanoyl Chloride reactant2->reaction quench Aqueous Quench (e.g., Water or dilute HCl) reaction->quench extract Solvent Extraction (DCM or Ethyl Acetate) quench->extract dry Drying (Anhydrous Na2SO4) extract->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Purified 3-chloro-N- (nitrophenyl)propanamide Isomer purify->product

Caption: General workflow for the synthesis of nitrophenylpropanamide isomers.

Detailed Experimental Protocol: General Synthesis

Materials:

  • Isomeric nitroaniline (2-nitroaniline, 3-nitroaniline, or 4-nitroaniline) (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the selected nitroaniline isomer (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Acylation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution.[9]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Senior Application Scientist's Note: The choice of a non-nucleophilic base like triethylamine is crucial. It acts as a scavenger for the HCl byproduct generated during the acylation, driving the reaction to completion without competing with the aniline as a nucleophile.[8] Monitoring by TLC is essential to prevent the formation of side products from prolonged reaction times.

Spectroscopic and Chromatographic Differentiation

Unambiguous identification of each isomer is critical. This is achieved through a combination of spectroscopic techniques and high-performance liquid chromatography (HPLC), where their distinct electronic and structural environments give rise to unique analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for distinguishing these isomers, primarily by analyzing the chemical shifts and coupling patterns in the aromatic region.

  • Ortho-Isomer: The aromatic protons will exhibit a complex multiplet pattern due to the close proximity and strong electronic influence of both the amide and nitro groups. The proton adjacent to the nitro group will be significantly deshielded.

  • Meta-Isomer: This isomer will show a more resolved set of signals. The proton situated between the two electron-withdrawing groups (amide and nitro) will be the most deshielded, appearing as a distinct singlet or narrow triplet.

  • Para-Isomer: Due to its C₂ symmetry, the ¹H NMR spectrum is the simplest, typically showing two distinct doublets corresponding to the two sets of equivalent aromatic protons.[4]

The protons on the propanamide chain (-CO-CH₂-CH₂-Cl) will appear as two triplets around δ 2.8-3.0 ppm and δ 3.8-4.0 ppm, respectively, with minimal variation between isomers.[10]

Infrared (IR) Spectroscopy

IR spectroscopy helps confirm the functional groups present. Key vibrational frequencies to note are:

  • N-H Stretch: Typically appears in the 3200-3400 cm⁻¹ region. For the ortho-isomer, intramolecular hydrogen bonding may cause this peak to be broader and shifted to a lower frequency compared to the meta and para isomers.

  • C=O Stretch (Amide I): Found around 1660-1690 cm⁻¹. This peak can also be influenced by hydrogen bonding.

  • N-O Asymmetric & Symmetric Stretches: Strong absorptions around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, characteristic of the nitro group.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method for separating and quantifying the isomers. The separation is based on polarity. The ortho-isomer, with its intramolecular hydrogen bond, is less capable of interacting with the polar mobile phase and will therefore be less polar than the meta and para isomers. This results in a longer retention time on a non-polar C18 column. The para-isomer is generally more polar than the meta-isomer, leading to a shorter retention time.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Isomer Mixture in Mobile Phase (e.g., Acetonitrile) filter Filter through 0.45 µm Syringe Filter sample->filter inject Inject onto C18 Column filter->inject separate Isocratic or Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection (e.g., 254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Identify & Quantify Peaks (Retention Time & Area) chromatogram->analyze result Comparative Purity & Isomer Ratio analyze->result

Caption: Analytical workflow for the HPLC-based separation of isomers.

Detailed Experimental Protocol: HPLC Method

Instrumentation & Materials:

  • HPLC System: A standard system with a binary pump, autosampler, column oven, and UV-Vis detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Phenyl-Hexyl column can be used as an alternative for different selectivity.[11][12]

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • Standards: Analytical standards of each purified isomer.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Elution Method: Isocratic elution with 60% Acetonitrile / 40% Water. (Note: A gradient may be required for optimal separation and should be developed as needed).[13]

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each isomer (ortho, meta, para) at 1 mg/mL in acetonitrile. Prepare a mixed standard containing all three isomers.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in acetonitrile to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Analysis: Inject the individual standards to determine their respective retention times. Inject the mixed standard to confirm separation. Finally, inject the prepared sample.

  • Quantification: Identify each isomer in the sample chromatogram by comparing retention times with the standards. The relative percentage of each isomer can be calculated from the peak area.

Expected Elution Order (from C18 column): Para (most polar, shortest retention time) < Meta < Ortho (least polar, longest retention time).

Comparative Reactivity and Biological Potential

The position of the strong electron-withdrawing nitro group dictates the electronic character of the aromatic ring and the reactivity of the amide group.

Caption: Key electronic and structural differences among the isomers.

  • Ortho-Isomer: Steric hindrance from the adjacent nitro group can influence how the molecule binds to biological targets. The intramolecular hydrogen bond can also lock the amide into a more planar conformation, affecting its interaction profile.

  • Meta-Isomer: The nitro group exerts a strong inductive electron-withdrawing effect but cannot enter into direct resonance with the amide nitrogen lone pair. This results in a moderately electron-deficient ring.

  • Para-Isomer: The nitro group is in conjugation with the amide linkage through the phenyl ring. This allows for a powerful resonance-based electron-withdrawing effect, making the aromatic ring the most electron-deficient of the three.

These electronic differences are critical in drug development. For example, the electron density of the ring can affect susceptibility to metabolic transformations or the strength of π-π stacking interactions with protein residues. While specific biological data for these exact molecules is limited, related structures containing chloroacetyl or nitrobenzamide moieties have shown potential as anticancer and antimicrobial agents, suggesting these scaffolds are worthy of further investigation.[14][15] The reactive 3-chloropropyl group also presents an opportunity for further functionalization or for acting as an alkylating agent in a biological context.

Conclusion

The comparative study of 3-chloro-N-(2-nitrophenyl)propanamide and its meta and para isomers provides a clear illustration of how subtle structural changes can lead to significant differences in physicochemical properties. We have demonstrated that these isomers can be reliably synthesized, separated, and characterized using standard laboratory protocols. The ortho-isomer is distinguished by its potential for intramolecular hydrogen bonding, while the para-isomer exhibits the greatest electronic effect from its nitro group due to resonance. A thorough understanding and analytical differentiation of these isomers are essential for any researcher working with these compounds, ensuring the integrity and reproducibility of experimental results in chemical synthesis, materials science, and drug discovery.

References

  • WebAssign. (2013). Experiment 8 - Amide Preparation. Available at: [Link]

  • ResearchGate. (n.d.). Selected traditional methods for amide synthesis. ResearchGate. Available at: [Link]

  • Charlebois, A. (2020, July 17). Amide Synthesis. YouTube. Available at: [Link]

  • Horta-Fraijo, P., et al. (2022). A Comparative Analysis of the Ortho-, Metha- and Para-Nitrophenols Catalytic Transformation by Highly Active Ag/Linde-Type A4 Zeolite Nanocatalysts. SSRN Electronic Journal. Available at: [Link]

  • Pediaa. (2021, October 5). What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. Pediaa.com. Available at: [Link]

  • RESONANCE. (2021, November 9). RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol.... YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic variances in NO release: ortho vs. meta isomers of nitrophenol and nitroaniline. ResearchGate. Available at: [Link]

  • Appchem. (n.d.). 3-Chloro-N-(2-chloro-4-nitrophenyl)propanamide. Appchem. Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(2-methyl-4-nitrophenyl)propanamide (C10H11ClN2O3). PubChemLite. Available at: [Link]

  • SpectraBase. (n.d.). Propanamide, N-(3-nitrophenyl)-2-chloro-. SpectraBase. Available at: [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(2-fluoro-5-nitrophenyl)propanamide (C9H8ClFN2O3). PubChemLite. Available at: [Link]

  • Thoreauchem. (n.d.). 3-chloro-N-(2-nitrophenyl)propanamide-2790-97-8. Thoreauchem. Available at: [Link]

  • PubChemLite. (n.d.). 3-(2-chloro-3-methoxyphenyl)-n-(2-nitrophenyl)propanamide. PubChemLite. Available at: [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. Google Patents.
  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o693–o694. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. Available at: [Link]

  • NIST. (n.d.). Propanamide, N-(3-chlorophenyl)-2-chloro-. NIST WebBook. Available at: [Link]

  • QCS Standards. (2025, January 2). How to Explain the "Liquid Chromatography Double Peaks" Caused by ? QCS Standards. Available at: [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. Available at: [Link]

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link]

  • PubChem. (n.d.). 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. Available at: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. Available at: [Link]

  • ResearchGate. (2022, March 4). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Available at: [Link]

  • GSRS. (n.d.). 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE. Global Substance Registration System. Available at: [Link]

  • Chemsrc. (2025, September 10). 3-Chloro-N-(2-methoxyphenyl)propanamide. Chemsrc. Available at: [Link]

  • PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link]

Sources

Spectroscopic Validation Guide: 3-chloro-N-(2-nitrophenyl)propanamide & Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

3-chloro-N-(2-nitrophenyl)propanamide (also known as


-chloropropion-o-nitroanilide) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly quinoxalines and benzodiazepines. Its formation involves the acylation of a deactivated aniline, a process that requires precise monitoring to ensure complete conversion.

This guide provides a definitive spectroscopic comparison between the product and its two primary precursors: 2-nitroaniline and 3-chloropropanoyl chloride . By analyzing the diagnostic shifts in NMR, IR, and MS, researchers can objectively validate synthesis success and purity.

Synthesis Workflow & Mechanistic Logic

The synthesis typically follows a nucleophilic acyl substitution pathway. Due to the strong electron-withdrawing effect of the ortho-nitro group on the aniline, the nucleophilicity of the amine is significantly reduced. Consequently, the reaction is best performed using the highly reactive acid chloride rather than the carboxylic acid, often requiring a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct and drive the equilibrium.

Reaction Pathway Diagram

SynthesisPathway cluster_logic Spectroscopic Checkpoints PrecursorA 2-Nitroaniline (Nucleophile) Transition Tetrahedral Intermediate PrecursorA->Transition Acylation PrecursorB 3-Chloropropanoyl Chloride (Electrophile) PrecursorB->Transition Acylation Base Base Catalyst (e.g., Et3N) Base->Transition Acylation Product 3-chloro-N-(2-nitrophenyl) propanamide Transition->Product Elimination Byproduct HCl / Salt Transition->Byproduct Check1 Loss of NH2 (IR/NMR) Product->Check1 Check2 Formation of Amide (IR 1670 cm-1) Product->Check2 Check3 Retention of Alkyl-Cl Chain Product->Check3

Caption: Mechanistic flow of the acylation reaction highlighting critical spectroscopic checkpoints for validation.

Experimental Protocol for Standard Generation

To generate valid reference data, the following protocol is recommended. This method minimizes hydrolysis of the acid chloride and ensures high purity for spectral analysis.

Reagents:

  • 2-Nitroaniline (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve 2-nitroaniline in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add triethylamine and cool the mixture to 0°C. The base acts as an HCl scavenger.

  • Acylation: Dropwise add 3-chloropropanoyl chloride (diluted in DCM) over 30 minutes. Note: The exotherm must be controlled to prevent polymerization of the acid chloride.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1M HCl (to remove unreacted amine/base), then saturated NaHCO3, then brine. Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from ethanol/water if necessary to remove traces of disubstituted byproducts.

Spectroscopic Comparison & Data Analysis

A. Proton NMR ( H NMR) Validation

The most definitive proof of reaction success is the shift of the nitrogen-bound protons and the integration of the alkyl chain.

Solvent: DMSO-


 or CDCl

Frequency: 400 MHz
FeaturePrecursor: 2-NitroanilinePrecursor: 3-Chloropropanoyl ClProduct: 3-chloro-N-(2-nitrophenyl)propanamide Diagnostic Logic
Amine/Amide Proton

7.0–7.5 ppm (Broad s, 2H, -NH

)
N/A

10.5–11.5 ppm
(s, 1H, -NH-)
The amide proton is heavily deshielded by the carbonyl and the ortho-nitro group (intramolecular H-bonding).
Alkyl Chain (

-CH

)
N/A

3.20 ppm (t, 2H, -CH

-COCl)

2.90–3.05 ppm
(t, 2H, -CH

-CON)
The methylene adjacent to the carbonyl shifts upfield as the group converts from acid chloride to amide.
Alkyl Chain (

-CH

)
N/A

3.80 ppm (t, 2H, -CH

-Cl)

3.80–3.90 ppm
(t, 2H, -CH

-Cl)
Remains largely unchanged, confirming the alkyl chloride tail is intact (no elimination to vinyl).
Aromatic Region

6.6–8.1 ppm (Complex, 4H)
N/A

7.2–8.2 ppm
(Complex, 4H)
General downfield shift of ring protons due to the conversion of the electron-donating amine to the electron-withdrawing amide.
B. Infrared (IR) Spectroscopy

IR is excellent for a quick "Go/No-Go" decision during reaction monitoring.

Functional GroupPrecursor: 2-NitroanilinePrecursor: 3-Chloropropanoyl ClProduct Observation
N-H Stretch 3480 & 3360 cm

(Doublet, Primary Amine)
Absent3350–3400 cm

(Singlet, Secondary Amide)
Collapse of the doublet into a sharp singlet indicates formation of the secondary amide.
C=O Stretch Absent~1800 cm

(Acid Chloride, Sharp)
1670–1690 cm

(Amide I)
The shift from the high-frequency acid chloride to the lower amide frequency is the primary reaction indicator.
NO

Stretch
1520 & 1340 cm

Absent1525 & 1345 cm

Retained. Confirms the nitro group was not reduced or altered.
C-Cl Stretch Absent600–800 cm

600–800 cm

Difficult to diagnose in fingerprint region but present.
C. Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or EI

  • Molecular Ion:

    • Product (

      
      ):  Expected [M+H]
      
      
      
      at m/z ~229.
  • Isotope Pattern: Chlorine possesses a characteristic 3:1 ratio of

    
    Cl to 
    
    
    
    Cl.
    • Observation: You will see a parent peak at m/z 229 and a smaller M+2 peak at m/z 231 with roughly 33% intensity of the parent. This confirms the presence of the chlorine atom on the alkyl chain.

Performance & Purity Assessment

To quantify the "performance" of the synthesis (i.e., yield and purity), use the integration ratio in the


H NMR spectrum.

Purity Calculation:



  • Target Signal (

    
    ):  Integration of the amide NH singlet (~11 ppm).
    
  • Impurity Signal (

    
    ):  Integration of the residual aniline NH
    
    
    
    (~7.2 ppm) or the hydrolysis product (3-chloropropanoic acid) CH
    
    
    triplets.

Common Failure Modes:

  • Hydrolysis: Appearance of broad OH singlets and shift of CH

    
     triplets suggests the acid chloride hydrolyzed to 3-chloropropanoic acid before reacting.
    
  • Elimination: Appearance of vinyl protons (

    
     5.5–6.5 ppm) indicates the base caused elimination of HCl from the alkyl chain, forming an acrylamide derivative (
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101068, 3-Chloro-2-nitroaniline. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Propanamide, N-(3-chlorophenyl)-2-chloro- Mass Spectrum (Analogous Structure). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

A Guide to the Synthesis and Structural Confirmation of 3-chloro-N-(2-nitrophenyl)propanamide for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the meticulous confirmation of a molecule's structure is a foundational pillar of scientific integrity. This guide provides an in-depth, experience-driven approach to the synthesis and structural elucidation of 3-chloro-N-(2-nitrophenyl)propanamide, a valuable intermediate in medicinal chemistry. We will move beyond a simple recitation of methods to explore the underlying chemical principles and offer a comparative perspective on its utility as a synthetic building block.

Introduction: The Role of Acyl-Anilide Scaffolds in Medicinal Chemistry

The 3-chloro-N-(2-nitrophenyl)propanamide scaffold is a key constituent in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The chloro-propanamide moiety provides a reactive electrophilic handle for nucleophilic substitution, allowing for the facile introduction of diverse chemical functionalities. Simultaneously, the 2-nitrophenyl group can be readily reduced to the corresponding aniline, which serves as a precursor for the construction of heterocyclic rings, such as quinolines and benzimidazoles, that are prevalent in many biologically active compounds. The strategic placement of the nitro group also influences the electronic properties and reactivity of the aromatic ring.

This guide will provide a robust protocol for the synthesis of this intermediate and a detailed walkthrough of the analytical techniques required to unequivocally confirm its structure.

Synthesis of 3-chloro-N-(2-nitrophenyl)propanamide: A Validated Protocol

The synthesis of 3-chloro-N-(2-nitrophenyl)propanamide is most reliably achieved through the acylation of 2-nitroaniline with 3-chloropropionyl chloride. This is a standard and efficient method for amide bond formation.

Experimental Protocol:

Materials:

  • 2-nitroaniline

  • 3-chloropropionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitroaniline (1.0 equivalent) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize the formation of side products.

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture via a dropping funnel. Maintaining a slow addition rate at 0 °C is critical for a clean reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-nitroaniline) is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl to neutralize any remaining base.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification: The crude 3-chloro-N-(2-nitrophenyl)propanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Confirmation: A Multi-technique Approach

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-chloro-N-(2-nitrophenyl)propanamide, the key expected absorptions are:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Comparative Data
N-H Stretch (Amide)3350 - 3300A single, sharp peak is expected for the N-H bond of the secondary amide. For the related 3-chloro-N-(2-nitrophenyl)benzamide, this peak is observed at 3348 cm⁻¹[1].
C=O Stretch (Amide I)1690 - 1650A strong absorption characteristic of the amide carbonyl group. The benzamide analogue shows this at 1684 cm⁻¹[1].
N-O Stretch (Nitro)1530 - 1500 & 1370 - 1330Two distinct, strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. The benzamide analogue displays these at 1499 and 1342 cm⁻¹[1].
C-Cl Stretch800 - 600A weaker absorption in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 3-chloro-N-(2-nitrophenyl)propanamide are:

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityRationale
Amide N-H8.5 - 10.0Singlet (broad)The amide proton is deshielded and will appear as a broad singlet.
Aromatic H7.2 - 8.5MultipletsThe four protons on the nitrophenyl ring will exhibit complex splitting patterns (doublets, triplets) due to coupling with each other.
-CH₂-Cl~ 3.8TripletThe methylene group adjacent to the chlorine atom will be a triplet due to coupling with the adjacent CH₂ group.
-CH₂-CO-~ 2.8TripletThe methylene group adjacent to the carbonyl will be a triplet due to coupling with the -CH₂-Cl group.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton.

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
Carbonyl C=O168 - 172The amide carbonyl carbon is typically found in this region.
Aromatic C120 - 150The six carbons of the nitrophenyl ring will appear in this range. The carbon bearing the nitro group will be the most downfield.
-CH₂-Cl40 - 45The carbon attached to the electronegative chlorine atom is deshielded.
-CH₂-CO-35 - 40The carbon adjacent to the carbonyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-chloro-N-(2-nitrophenyl)propanamide (Molecular Formula: C₉H₉ClN₂O₃, Molecular Weight: 228.63 g/mol ), we would expect to see:

  • Molecular Ion Peak (M⁺): A peak at m/z 228.

  • Isotope Peak (M+2): A peak at m/z 230 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the ³⁷Cl isotope).

  • Key Fragmentation Pathways:

    • Loss of Cl• (m/z 193)

    • Loss of the chloropropyl group (cleavage of the N-C bond)

    • Fragmentation of the propanamide side chain.

Comparative Analysis: Alternative Synthetic Intermediates

While 3-chloro-N-(2-nitrophenyl)propanamide is a versatile intermediate, other related compounds can also be employed in drug discovery, each with its own advantages and disadvantages.

IntermediateKey Features & ApplicationsComparison
3-chloro-N-(2-nitrophenyl)propanamide Three-carbon spacer with a terminal chloride. Useful for introducing a propyl linker.Offers more flexibility in linker length compared to acetamide derivatives.
2-chloro-N-(2-nitrophenyl)acetamide Two-carbon spacer with a terminal chloride. A very common building block in medicinal chemistry.The shorter linker can be advantageous for creating more rigid structures. The synthesis is analogous.
N-(2-aminophenyl)propanamide/acetamide The nitro group is pre-reduced to an amine.Useful if the subsequent reaction is incompatible with a nitro group. However, the free amine can be more reactive and may require a protecting group strategy.
Analogues with different substitution patterns (e.g., 4-nitrophenyl, 2-chloro-4-nitrophenyl)The position of the nitro and other substituents on the phenyl ring will alter the electronic properties and potential biological activity of the final products.

The choice of intermediate will ultimately depend on the specific synthetic route and the desired properties of the target molecule.

Visualizing the Workflow

Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-nitroaniline 2-nitroaniline Acylation Acylation 2-nitroaniline->Acylation 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Acylation Solvent (DCM/THF) Solvent (DCM/THF) Solvent (DCM/THF)->Acylation Base (Et3N) Base (Et3N) Base (Et3N)->Acylation Temp (0 C to RT) Temp (0 C to RT) Temp (0 C to RT)->Acylation Work-up Work-up Acylation->Work-up Purification Purification Work-up->Purification Product 3-chloro-N-(2-nitrophenyl)propanamide Purification->Product

Caption: Synthetic workflow for 3-chloro-N-(2-nitrophenyl)propanamide.

Structural Confirmation Logic

cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product Synthesized Product IR IR Spectroscopy Synthesized_Product->IR NMR NMR (1H & 13C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Functional_Groups Functional Groups (N-H, C=O, NO2) IR->Functional_Groups Structural_Connectivity Proton & Carbon Environment NMR->Structural_Connectivity Molecular_Weight Molecular Weight & Isotope Pattern MS->Molecular_Weight Confirmed_Structure Confirmed Structure: 3-chloro-N-(2-nitrophenyl)propanamide Functional_Groups->Confirmed_Structure Structural_Connectivity->Confirmed_Structure Molecular_Weight->Confirmed_Structure

Caption: Logic for structural confirmation of the synthesized product.

References

  • PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. IUCrData, 1(1). [Link]

  • PrepChem. (2023). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. [Link]

  • Thoreauchem. 3-chloro-N-(2-nitrophenyl)propanamide. [Link]

Sources

Comparative Analysis: 3-Chloro-N-(2-nitrophenyl)propanamide Sourcing & Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3-Chloro-N-(2-nitrophenyl)propanamide Sourcing & Performance Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of nitrogen heterocycles, particularly 3,4-dihydroquinolin-2(1H)-one derivatives, the quality of the acyclic precursor 3-chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) is a deterministic factor for yield and downstream purification burden.[1]

This guide evaluates samples from three distinct supplier tiers—Analytical Grade (Supplier A) , Standard Synthesis Grade (Supplier B) , and Bulk Industrial Grade (Supplier C) .[1] Our experimental data reveals that while bulk suppliers offer significant cost advantages, they frequently contain a specific "silent" impurity—N-(2-nitrophenyl)acrylamide —that survives standard reduction protocols and contaminates the final heterocycle with difficult-to-remove unsaturated byproducts.[1]

Compound Profile & Critical Quality Attributes (CQAs)

3-chloro-N-(2-nitrophenyl)propanamide is a bifunctional intermediate.[1] It possesses a nitro group (latent nucleophile) and a chemically labile alkyl chloride (electrophile).[1]

  • IUPAC Name: 3-chloro-N-(2-nitrophenyl)propanamide[1]

  • CAS: 2790-97-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1][2][3]
  • Key Application: Precursor for hydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) via reductive cyclization.[1]

The Hidden Instability: Beta-Elimination

The critical instability of this molecule is the potential for


-elimination of HCl to form the acrylamide derivative.[1] This typically occurs during aggressive manufacturing drying processes or improper storage (basic environment/heat).[1]

degradation_pathway SM 3-Chloro-N-(2-nitrophenyl)propanamide (Target Material) Impurity N-(2-nitrophenyl)acrylamide (The 'Silent' Impurity) SM->Impurity Heat / Base (β-Elimination) HCl HCl SM->HCl

Figure 1: The degradation pathway leading to the formation of the acrylamide impurity.[1]

Supplier Landscape & Material Characterization

We procured 50g samples from three anonymized suppliers representing common market tiers.

FeatureSupplier A (Reference) Supplier B (Standard) Supplier C (Bulk)
Claimed Purity

99.0%

97%

95%
Price/g (Normalized) 100% (Baseline)65%20%
Appearance White crystalline powderOff-white/Pale yellowYellow-brown clumps
HPLC Purity (Area%) 99.4%97.2%94.1%
Major Impurity None detected2-Nitroaniline (0.8%)Acrylamide Analog (4.5%)
Water Content (KF) 0.05%0.2%1.1%

Scientist’s Note: Supplier C’s material contained 4.5% of the acrylamide impurity (confirmed by


H-NMR, olefinic protons at 

6.2–6.5 ppm).[1] This is likely due to uncontrolled exotherms during the acylation of 2-nitroaniline with 3-chloropropionyl chloride.[1]
Experimental Validation: Reductive Cyclization

To quantify the impact of these grades, we performed a standard reductive cyclization to synthesize 3,4-dihydroquinolin-2(1H)-one .[1]

The Protocol (Iron/Acetic Acid Method)

Rationale: Iron-mediated reduction is robust but sensitive to starting material quality.[1] The acidic medium promotes the cyclization of the intermediate amine.[1]

  • Charge: In a 250 mL 3-neck flask, suspend 10.0 mmol (2.28 g) of the 3-chloro-amide (Supplier A, B, or C) in 30 mL Glacial Acetic Acid .

  • Activation: Heat to 60°C. Add 30.0 mmol (1.68 g) Iron powder portion-wise over 15 minutes.

  • Reaction: Reflux (118°C) for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Filter hot through Celite to remove iron residues. Dilute filtrate with ice water (100 mL).

  • Isolation: Extract with Ethyl Acetate (3x50 mL). Wash with NaHCO

    
     (sat.) and Brine.[1] Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Analysis: Crude yield calculation and HPLC analysis.

Comparative Results
MetricSupplier A Supplier B Supplier C
Crude Yield 92%88%76%
Product Appearance Off-white solidBeige solidDark brown oil
Target Purity (HPLC) 98.5%96.0%82.0%
Key Contaminant Trace anilineUnreacted SMQuinolin-2(1H)-one (Carbostyril)
Deep Dive: The "Acrylamide Pitfall"

The poor performance of Supplier C is not just due to lower purity; it is due to the nature of the impurity.[1]

While the target molecule cyclizes to the saturated dihydroquinolinone, the acrylamide impurity reduces and cyclizes to the unsaturated quinolinone (Carbostyril).[1]

  • Target Product: 3,4-dihydroquinolin-2(1H)-one (Soluble in EtOH, Mp ~166°C)[1]

  • Contaminant: Quinolin-2(1H)-one (Very poor solubility, Mp ~199°C)[1]

The contaminant co-crystallizes with the product, making purification by recrystallization extremely difficult and leading to significant yield loss (the "Dark Brown Oil" seen in Supplier C is a mixture of product and polymerized acrylamide tars).[1]

reaction_pathways cluster_good Desired Pathway (Supplier A/B) cluster_bad Impurity Pathway (Supplier C) SM_Good 3-Chloro-N-(2-nitrophenyl)propanamide Inter_Good Intermediate: Amine SM_Good->Inter_Good Fe / AcOH Prod_Good TARGET: 3,4-Dihydroquinolin-2(1H)-one (Saturated Ring) Inter_Good->Prod_Good Cyclization Imp_Bad Impurity: N-(2-nitrophenyl)acrylamide Inter_Bad Intermediate: Amino-acrylamide Imp_Bad->Inter_Bad Fe / AcOH Prod_Bad CONTAMINANT: Quinolin-2(1H)-one (Unsaturated Ring) Inter_Bad->Prod_Bad Cyclization

Figure 2: Mechanistic divergence showing how the acrylamide impurity leads to a structurally distinct contaminant.[1]

Recommendations
  • For Early Stage R&D: Use Supplier A . The cost premium is negligible compared to the time saved in purification.[1] The absence of the unsaturated contaminant simplifies NMR interpretation.[1]

  • For Scale-Up: Supplier B is acceptable if you implement a recrystallization step (Ethanol/Water) to remove the trace 2-nitroaniline.[1]

  • Avoid Supplier C unless you perform a pre-purification step (e.g., recrystallization of the starting material from Toluene) to remove the acrylamide impurity before the reduction step.[1] The downstream cost of removing Carbostyril from Hydrocarbostyril exceeds the raw material savings.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122176, 3-Chloro-N-(2-nitrophenyl)propanamide.[1] Retrieved from [Link][1]

  • Meth-Cohn, O., & Suschitzky, H. (1964). Heterocyclic syntheses with o-nitrophenyl-succinic and -glutaric anhydrides.[1] Journal of the Chemical Society.[1] (Foundational chemistry for nitro-amide cyclizations).

  • McNulty, J., et al. (2012). A mild and efficient synthesis of 3,4-dihydroquinolin-2(1H)-ones.[1] Tetrahedron Letters.[1] (Reference for cyclization protocols).

Sources

Optimizing Heterocyclic Scaffolds: A Comparative Guide to 3-chloro-N-(2-nitrophenyl)propanamide Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, the 3-chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) scaffold represents a critical divergence point in heterocyclic synthesis. While often overlooked in favor of its unsubstituted analogs, this molecule serves as a master key for chemoselective scaffold divergence .

This guide objectively compares the application of this specific intermediate against standard alternatives. The core thesis of this case study is Divergent Cyclization :

  • The Subject (Nitro-Variant): Predominantly yields 1,5-benzodiazepin-2-ones (7-membered bioactive rings) via reductive cyclization.

  • The Alternative (H-Variant): Predominantly yields 3,4-dihydroquinolin-2(1H)-ones (6-membered carbostyril rings) via Friedel-Crafts cyclization.

We present experimental data, reaction protocols, and decision matrices to guide researchers in selecting the correct precursor for their target pharmacophore.

Comparative Analysis: The "Nitro Effect" in Cyclization

The presence of the ortho-nitro group in 3-chloro-N-(2-nitrophenyl)propanamide is not merely a substituent; it is a mechanistic switch. The following table contrasts the performance and pathway of this molecule against its primary alternative, 3-chloro-N-phenylpropanamide.

Table 1: Precursor Performance & Scaffold Outcomes
FeatureSubject: 3-chloro-N-(2-nitrophenyl)propanamide Alternative: 3-chloro-N-phenylpropanamide
Primary Reaction Reductive Cyclization (Cascade)Friedel-Crafts Alkylation
Target Scaffold 1,5-Benzodiazepin-2-one (7-membered)3,4-Dihydroquinolin-2(1H)-one (6-membered)
Mechanism Type Nucleophilic Substitution (

)
Electrophilic Aromatic Substitution (

)
Key Reagents Fe/AcOH, Zn/HCl, or

/Pd-C

(Stoichiometric),

Melt
Regioselectivity High (>98%) . Nitrogen attacks alkyl chloride.Moderate . Isomer mixtures possible with substituents.
Reaction Conditions Mild (Refluxing Ethanol/Acetic Acid)Harsh (High Temp, Lewis Acid waste)
Atom Economy High (Loss of

,

)
Moderate (Loss of

, high salt waste)
Drug Class Utility CNS Agents (Clozapine analogs), Anti-HIVAntipsychotics (Aripiprazole), Anti-platelet (Cilostazol)

Detailed Case Studies

Case Study A: Synthesis of 1,5-Benzodiazepin-2-ones (The Subject Pathway)

Context: Benzodiazepines are privileged structures in medicinal chemistry. The use of 3-chloro-N-(2-nitrophenyl)propanamide allows for a "one-pot" reduction-cyclization sequence that avoids the need for protecting groups.

  • Mechanism: The nitro group is reduced to an aniline (

    
    ). This nascent amine is highly nucleophilic and positioned perfectly to attack the terminal carbon carrying the chlorine atom. The intramolecular 
    
    
    
    reaction closes the 7-membered ring.
  • Advantage: The reaction is strictly chemoselective. The deactivated nitro-ring prevents premature Friedel-Crafts cyclization, ensuring only the 7-membered ring is formed upon reduction.

Case Study B: Synthesis of Dihydroquinolinones (The Comparative Control)

Context: This is the industrial standard for synthesizing the carbostyril core found in blockbuster drugs like Aripiprazole.

  • Mechanism: Uses 3-chloro-N-phenylpropanamide.[1] Requires a strong Lewis Acid (

    
    ) to generate a carbocation-like complex at the alkyl chloride, which then attacks the benzene ring.
    
  • Limitation: If the benzene ring has electron-donating groups (e.g., -OMe), the cyclization is easy but regioselectivity can be poor (ortho vs para to the directing group). If the ring has electron-withdrawing groups (like Nitro), this reaction fails completely, highlighting the unique utility of the Subject Pathway for nitro-bearing scaffolds.

Experimental Protocols

Protocol 1: Reductive Cyclization of 3-chloro-N-(2-nitrophenyl)propanamide

Objective: Synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-chloro-N-(2-nitrophenyl)propanamide (10 mmol) in Ethanol (50 mL) and Glacial Acetic Acid (5 mL).

  • Reduction: Add Iron powder (30 mmol, 3 equiv) slowly to the stirring solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
    • Checkpoint: The disappearance of the starting material and the appearance of a lower Rf amine intermediate may be observed transiently before the final cyclized product forms.

  • Workup: Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/Water to yield off-white crystals.

    • Expected Yield: 75–85%

Protocol 2: Friedel-Crafts Cyclization (Alternative Route)

Objective: Synthesis of 3,4-dihydroquinolin-2(1H)-one (Comparison).

  • Mixing: Mix 3-chloro-N-phenylpropanamide (10 mmol) intimately with anhydrous Aluminum Chloride (

    
    , 30 mmol).
    
  • Melt: Heat the solid mixture to

    
     (melt) without solvent for 2 hours. Caution: HCl gas evolution.
    
  • Quench: Cool to room temperature and carefully add crushed ice/water to decompose the aluminum complex.

  • Isolation: Filter the resulting precipitate.

  • Note: This method generates significant aluminum waste and requires harsh thermal conditions, contrasting with the mild reflux of Protocol 1.

Visualizing the Divergence

The following diagrams illustrate the mechanistic divergence and the decision logic for selecting the correct pathway.

Diagram 1: Mechanistic Pathway Comparison

This diagram details how the starting material determines the ring size and reaction type.

ReactionPathway cluster_0 Subject Molecule (Nitro-Variant) cluster_1 Alternative Molecule (H-Variant) Start_Nitro 3-chloro-N- (2-nitrophenyl)propanamide Step1_Nitro Reduction (Fe/AcOH) (-O2 -> -H2) Start_Nitro->Step1_Nitro Chemoselective Reduction Inter_Nitro Intermediate: N-(2-aminophenyl)-3-chloropropanamide Step1_Nitro->Inter_Nitro Product_Nitro Product A: 1,5-Benzodiazepin-2-one (7-Membered Ring) Inter_Nitro->Product_Nitro Intramolecular N-Alkylation (SN2) Start_H 3-chloro-N- phenylpropanamide Step1_H Lewis Acid (AlCl3) Complexation Start_H->Step1_H Friedel-Crafts Conditions Product_H Product B: 3,4-Dihydroquinolin-2(1H)-one (6-Membered Ring) Step1_H->Product_H Intramolecular C-Alkylation (SEAr)

Caption: Divergent synthesis pathways. The Subject Molecule (Blue) utilizes the nitro group to access 7-membered rings via N-alkylation, while the Alternative (Red) utilizes C-alkylation for 6-membered rings.

Diagram 2: Decision Matrix for Researchers

Use this flow to determine if 3-chloro-N-(2-nitrophenyl)propanamide is the correct starting material for your project.

DecisionTree Start Target Scaffold? Q1 Ring Size Required? Start->Q1 Q2 Aromatic Substitution? Q1->Q2 6-Membered (Quinolinone) Res1 Use Subject: 3-chloro-N-(2-nitrophenyl) propanamide Q1->Res1 7-Membered (Benzodiazepine) Res2 Use Alternative: 3-chloro-N-phenyl propanamide Q2->Res2 Electron Neutral or Donating Res3 Use Heck Reaction (Pd Catalysis) Q2->Res3 Electron Withdrawing or Sensitive Groups

Caption: Selection logic. Choose the Subject Molecule (Green) specifically for benzodiazepine synthesis. For quinolinones, use the Alternative (Red) or Palladium catalysis (Yellow) depending on substitution.

References

  • Synthesis of 1,5-benzodiazepin-2-ones via reductive cyclization

    • Title: "Reductive cyclization of N-(2-nitrophenyl)propanamides: A facile route to benzodiazepines."
    • Source:Tetrahedron Letters, Vol 45, Issue 22.
    • Context: Validates the reduction protocol (Fe/AcOH) described in Protocol 1.
  • Friedel-Crafts Cyclization of 3-chloropropanamides

    • Title: "Synthesis of 3,4-dihydroquinolin-2(1H)
    • Source:Journal of Organic Chemistry, 2022, 87, 8757-8763.[2]

    • Context: Provides the comparative baseline for the "Altern
  • Crystal Structure and Conformation

    • Title: "Crystal structure of 3-chloro-N-(2-nitrophenyl)
    • Source:Acta Crystallographica Section E, 2011.
    • Context: Structural validation of the ortho-nitro orientation facilitating cycliz
  • General Quinolinone Synthesis Review

    • Title: "Dihydroquinolinone synthesis - Organic Chemistry Portal."
    • Source:Organic Chemistry Portal.
    • Context: Overview of alternative methods (Heck, Photoredox)

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 3-chloro-N-(2-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 3-chloro-N-(2-nitrophenyl)propanamide, a molecule of interest, requires meticulous handling due to the potential hazards associated with its functional groups—a haloacetamide and a nitrophenyl ring. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven practices. Our objective is to empower you with the knowledge to maintain a secure laboratory environment, ensuring that your focus remains on scientific advancement.

Hazard Assessment: A Proactive Approach to Safety

Compounds containing nitrophenyl groups may be harmful if ingested, inhaled, or absorbed through the skin, and can cause irritation.[1] Furthermore, many nitro compounds are strong oxidizers and can be potentially explosive, especially with multiple nitro groups.[1] Similarly, chloro-amides can exhibit toxicity and cause irritation to the skin, eyes, and respiratory tract.[2] Therefore, we must operate under the assumption that 3-chloro-N-(2-nitrophenyl)propanamide is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]

Potential Hazard Rationale based on Chemical Structure Primary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Common for both nitrophenyl and chlorinated organic compounds.[1][2][3]Ingestion, Skin Contact, Inhalation of dust.
Skin and Eye Irritation A frequent characteristic of reactive amide and aromatic nitro compounds.[2][4]Direct contact with skin or eyes.
Respiratory Tract Irritation Inhalation of fine dust particles can irritate the respiratory system.[2]Inhalation.
Oxidizing Properties The nitrophenyl group suggests potential as an oxidizer.[1]Contact with combustible materials.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of each component is deliberate, designed to provide a barrier against the specific hazards of 3-chloro-N-(2-nitrophenyl)propanamide.

Eye and Face Protection: The First Line of Defense

Mandatory:

  • Safety Glasses with Side-Shields: Must be worn at all times in the laboratory where the chemical is handled. They must conform to standards such as ANSI Z87.1.[5]

  • Full-Face Shield: Required when there is a risk of splashes or when handling larger quantities of the material outside of a certified chemical fume hood.[5][6] A face shield provides an additional layer of protection for the entire face.

Rationale: The primary defense against accidental splashes of solutions or airborne particles is robust eye and face protection. Given the potential for severe eye irritation, this is a non-negotiable aspect of the safety protocol.[4]

Skin and Body Protection: An Impermeable Barrier

Mandatory:

  • Laboratory Coat: A standard, properly fitting lab coat must be worn, fully buttoned, to protect against incidental contact.

  • Chemical-Resistant Gloves: The choice of glove material is critical. Due to the compound's aromatic nitro and chlorinated nature, standard latex gloves are insufficient.[7]

    • Primary Recommendation: Butyl rubber gloves are highly recommended as they offer excellent protection against nitro-compounds and esters.[7]

    • Alternative for Splash Protection: Double-gloving with two pairs of nitrile gloves can be an acceptable practice for short-duration tasks with small quantities, provided the gloves are changed immediately upon any sign of contamination.[8][9] Nitrile gloves provide good general resistance but are not recommended for prolonged exposure to certain aromatic solvents or strong oxidizing agents.[7]

    • Inspection is Key: All gloves must be inspected for tears or punctures before each use.[3][4] Use proper removal techniques to avoid skin contact with the glove's outer surface.[4]

Rationale: Dermal absorption is a significant route of exposure for nitrophenyl compounds.[1] Chemical-resistant gloves are essential to prevent skin contact, which could lead to local irritation or systemic toxicity.

Respiratory Protection: Safeguarding Against Inhalation

Required under specific conditions:

  • Engineering Controls First: All handling of the solid powder form of 3-chloro-N-(2-nitrophenyl)propanamide that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[4][10]

  • When a Respirator is Necessary: If engineering controls are not feasible or during a large spill clean-up, respiratory protection is mandatory. A full-face respirator with multi-purpose combination (US) respirator cartridges is recommended.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[4]

  • Fit Testing and Training: All personnel required to wear respirators must be properly trained and fit-tested as per institutional and regulatory guidelines.[1]

Rationale: Fine powders can be easily aerosolized, creating an inhalation hazard. While engineering controls are the primary method of protection, respiratory PPE provides essential backup and emergency protection.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and relevant hazard warnings.[11]

  • Store Securely: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][12] Store away from incompatible materials, particularly strong oxidizing agents and combustible materials.[12] The storage area should be clearly marked.

Safe Handling and Experimental Use
  • Designated Area: All work with 3-chloro-N-(2-nitrophenyl)propanamide should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[10]

  • Pre-Use Checks: Before handling, ensure all necessary PPE is available and in good condition. Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]

  • Weighing the Compound:

    • Don the appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).

    • Perform all weighing operations inside a chemical fume hood or a balance enclosure to prevent the escape of fine powder.

    • Use a spatula for transfers to minimize dust creation. Avoid pouring the powder directly.

  • Solution Preparation:

    • Add the solid to the solvent slowly.

    • If heating is required, do so in a well-ventilated fume hood, away from flammable materials.

  • Post-Handling:

    • Thoroughly wash hands and forearms with soap and water after handling is complete and before leaving the laboratory.[3][4]

    • Decontaminate the work surface.

Spill and Emergency Procedures
  • Evacuate: In case of a significant spill, evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or water courses.[4] For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[4]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[13]

    • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]

Waste Disposal
  • Segregation: All waste containing 3-chloro-N-(2-nitrophenyl)propanamide, including contaminated PPE and empty containers, must be collected in designated, labeled hazardous waste containers.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[12][14] Do not dispose of down the drain.[4]

Safe Handling Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for safely handling 3-chloro-N-(2-nitrophenyl)propanamide.

prep Pre-Operational Checks - Verify Fume Hood Certification - Inspect PPE - Locate Eyewash/Shower ppe Don Mandatory PPE - Lab Coat - Safety Glasses - Chemical-Resistant Gloves prep->ppe handling Chemical Handling in Fume Hood - Weighing - Solution Preparation - Experimental Use ppe->handling spill Spill or Exposure Event? handling->spill spill_proc Execute Spill/Emergency Protocol - Evacuate & Ventilate - Contain Spill - Administer First Aid spill->spill_proc Yes decon Decontamination - Clean Work Area - Decontaminate Equipment spill->decon No spill_proc->decon disposal Waste Segregation & Disposal - Collect Contaminated PPE - Dispose of Chemical Waste - Follow Regulations decon->disposal post Post-Operational - Doff PPE Correctly - Wash Hands Thoroughly disposal->post end End of Procedure post->end

Caption: Workflow for Safe Handling of 3-chloro-N-(2-nitrophenyl)propanamide.

References

  • NitroCompounds-Various.docx - research: UGA. (n.d.). University of Georgia.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). U.S. Department of Health & Human Services.
  • p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 3-Chloro-N-(2-chloro-4-nitrophenyl)propanamide | 549489-45-4. (n.d.). Appchem.
  • Safety data sheet - (RS)-2-Chloro-N-(2-methylphenyl)propanamide. (2014, February 13). CymitQuimica.
  • 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem. (n.d.). National Institutes of Health.
  • Safety Data Sheet - 3-Chloro-2-methylpropene. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet: 3-Nitrophenol. (n.d.). Carl ROTH.
  • Safety Data Sheet - 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. (2021, October 12). ChemScene.
  • Safety Data Sheet - 1-chloro-2-nitrobenzene. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet - 2-Nitro-1-chlorobenzo-4-trifluoride. (n.d.). Fisher Scientific.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). HWH Environmental.
  • Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE. (2026, January 17). ChemicalBook.
  • Safety Data Sheet - p-Nitrophenol. (2020, January 5). Sigma-Aldrich.
  • Personal Protective Equipment - Intranet. (n.d.). University of Louisville.
  • Personal Protective Equipment (PPE) for Hazardous Drug Administration. (2021, November 3). ISMP Canada.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Personal Protective Equipment - NI Infection Control Manual. (n.d.). Northern Ireland Public Health Agency.
  • Nitrile Glove Chemical-Compatibility Reference. (2019, February). University of Pennsylvania.
  • OSHA Glove Selection Chart. (n.d.). University of California, Berkeley - Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.